N-Propylpiperazine-1-carboxamide
Descripción
Structure
3D Structure
Propiedades
Número CAS |
343271-91-0 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-2-3-10-8(12)11-6-4-9-5-7-11/h9H,2-7H2,1H3,(H,10,12) |
Clave InChI |
DJVCFHRVCZHWME-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N1CCNCC1 |
Origen del producto |
United States |
The N-Propylpiperazine-1-Carboxamide Pharmacophore: In Vitro Mechanisms of Action Across Multi-Target Oncology Pathways
Introduction: The Privileged Nature of the Scaffold
The N-propylpiperazine-1-carboxamide moiety (CAS 343271-91-0) is rarely utilized as a standalone therapeutic agent; rather, it serves as a highly privileged structural building block in advanced organic synthesis and targeted drug discovery (1)[1]. As a Senior Application Scientist, I frequently leverage this substructure to optimize the physicochemical and pharmacokinetic profiles of lead compounds.
The structural logic behind its efficacy is three-fold:
-
Piperazine Ring: Provides a basic, solubilizing center that modulates the overall molecule's pKa and introduces critical vectorality.
-
Carboxamide Group: Acts as a rigid, highly directional hydrogen bond donor/acceptor pair, essential for anchoring into kinase hinge regions or metalloprotease active sites.
-
N-Propyl Chain: Offers a precise hydrophilic/lipophilic balance, allowing the moiety to probe and occupy specific hydrophobic pockets within target proteins.
In vitro, this scaffold has demonstrated remarkable versatility, acting as the critical target-engaging vector in novel inhibitors of the COP9 signalosome 5 (CSN5) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3).
Mechanism I: CSN5 Inhibition and Tumor-Intrinsic PD-L1 Degradation
Causality & Structural Dynamics
CSN5 is an oncoprotein that stabilizes Programmed Death-Ligand 1 (PD-L1) through its deubiquitinase activity, promoting immune evasion in Triple-Negative Breast Cancer (TNBC) (2)[2]. Inhibiting CSN5 restores the ubiquitination and subsequent proteasomal degradation of PD-L1.
In the development of novel 4-NH-substituted azaindole derivatives (e.g., Compound 30), the incorporation of the N-propylpiperazine-1-carboxamide group was mechanistically transformative. Molecular docking and in vitro binding assays reveal that the terminal propylamine substituent fully extends into a constricted cavity formed by Loop 2 and Loop 3 of the CSN5 holoenzyme, directly interacting with residues Met78, Gln110, and Trp136 (2)[2]. This deep pocket engagement locks the enzyme in an inactive conformation, sustaining the neddylation of cullin-RING ligases (NEDD8-cul1) and driving rapid PD-L1 clearance.
Figure 1: Mechanistic pathway of CSN5 inhibition leading to PD-L1 degradation.
Mechanism II: Selective VEGFR3 Kinase Inhibition and Anti-Lymphangiogenesis
Causality & Structural Dynamics
VEGFR3 is the primary receptor mediating tumor lymphatic angiogenesis (lymphangiogenesis), a key conduit for TNBC metastasis. Achieving selectivity for VEGFR3 over its closely related isoforms (VEGFR1 and VEGFR2) is notoriously difficult due to high sequence homology in the ATP-binding pocket.
However, the integration of the N-propylpiperazine-1-carboxamide scaffold into thieno[2,3-d]pyrimidine derivatives (e.g., Compound 38k) yielded a highly selective VEGFR3 inhibitor (3)[3]. In vitro, the carboxamide motif forms critical hydrogen bonds within the kinase hinge region, while the propyl chain occupies an allosteric hydrophobic sub-pocket unique to the VEGFR3 active site. This precise fit results in an IC50 of 110.4 nM for VEGFR3, making it approximately 100 times more selective against VEGFR1 and VEGFR2, potently suppressing human dermal lymphatic endothelial cell (HDLEC) invasion (3)[3].
Figure 2: Step-by-step in vitro validation workflow for selective VEGFR3 inhibitors.
Self-Validating In Vitro Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating orthogonal controls to definitively prove the mechanism of action.
Protocol A: CSN5 Deneddylation and PD-L1 Degradation Assay
Objective: Validate target engagement of the N-propylpiperazine-1-carboxamide derivative and confirm the ubiquitin-proteasome degradation mechanism.
-
Cell Culture & Treatment: Plate MDA-MB-231 cells (chosen for high basal PD-L1 and CSN5 expression) in 6-well plates. Treat with the target compound (0.1 μM to 5 μM) for 24 hours.
-
Mechanistic Rescue (Self-Validation Step): In a parallel cohort, co-treat cells with 10 μM MG132 (a potent proteasome inhibitor). Causality: If the compound reduces PD-L1 via transcriptional suppression, MG132 will have no effect. If it acts via the intended CSN5-ubiquitination pathway, MG132 will rescue PD-L1 levels, proving the mechanism is post-translational degradation.
-
Immunoblotting: Lyse cells using RIPA buffer and perform Western blot analysis. Probe for CSN5, NEDD8-cul1 (the direct substrate of CSN5), and PD-L1.
-
Data Interpretation: A successful assay will show unchanged overall CSN5 levels, a dose-dependent accumulation of NEDD8-cul1 (indicating CSN5 functional inhibition), and a corresponding decrease in PD-L1.
Protocol B: VEGFR3-Selective Anti-Lymphangiogenic Assay
Objective: Confirm that the compound selectively inhibits VEGFR3-driven lymphangiogenesis without broadly disrupting general angiogenesis.
-
Differential Cell Seeding: Seed Human Dermal Lymphatic Endothelial Cells (HDLECs; VEGFR3-driven) and Human Umbilical Vein Endothelial Cells (HUVECs; VEGFR2-driven) in separate Matrigel-coated 96-well plates.
-
Ligand Stimulation (Self-Validation Step): Stimulate HDLECs with VEGF-C (specific to VEGFR3) and HUVECs with VEGF-A (specific to VEGFR2). Causality: This orthogonal setup isolates the specific kinase pathway. If the N-propylpiperazine-1-carboxamide derivative is truly selective, it will inhibit tube formation only in the VEGF-C/HDLEC cohort.
-
Compound Administration: Apply the target compound at concentrations ranging from 10 nM to 1 μM. Incubate for 12-18 hours at 37°C.
-
Quantification: Image the capillary-like network formation using an inverted microscope. Quantify total tube length and branch points using ImageJ angiogenesis analyzer software.
Quantitative Data Presentation
The table below summarizes the in vitro efficacy of lead compounds utilizing the N-propylpiperazine-1-carboxamide pharmacophore across different targets:
| Compound Designation | Primary Target | Key Cell Line | In Vitro IC50 / Potency | Pharmacophore Mechanistic Role |
| Compound 30 | CSN5 (Deubiquitinase) | MDA-MB-231 (TNBC) | 0.58 μM | Propyl chain extends into Loop 2/3 cavity (Met78/Gln110/Trp136) to lock enzyme conformation. |
| Compound 38k | VEGFR3 (Kinase) | HDLEC (Lymphatic) | 110.4 nM | Carboxamide forms hinge-region H-bonds; provides >100x selectivity over VEGFR1/2. |
References
- 1-Piperazinecarboxamide, n-Propyl-(9Ci)
- A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
- Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3)
Sources
N-Propylpiperazine-1-carboxamide: A Technical Guide on Molecular Weight, Exact Mass, and Analytical Characterization
Executive Summary
N-Propylpiperazine-1-carboxamide (CAS: 343271-91-0) is a highly specialized piperazine derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. It is frequently utilized as an intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and specific kinase pathways[1].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, specifically distinguishing between its molecular weight (171.24 g/mol ) and its exact mass (171.137162 Da). Furthermore, we detail self-validating analytical workflows and the mechanistic rationale required for its precise synthetic handling.
Chemical Identity and Physicochemical Properties
N-Propylpiperazine-1-carboxamide (also known as 1-(propylcarbamoyl)piperazine) features a saturated piperazine heterocycle linked to a propyl-substituted carboxamide group. The dual presence of a basic secondary amine and a neutral urea/amide moiety dictates its pharmacokinetic behavior, solubility, and reactivity profile[1].
Table 1: Fundamental Chemical and Physical Properties
| Property | Value | Scientific Relevance / Causality |
| IUPAC Name | N-propylpiperazine-1-carboxamide | Standardized nomenclature for structural identification. |
| CAS Number | 343271-91-0 | Unique registry identifier for sourcing and compliance[1]. |
| Molecular Formula | C8H17N3O | Defines the absolute atomic composition[1]. |
| Molecular Weight | 171.24 g/mol | Calculated using abundance-weighted atomic weights; used for stoichiometric scaling[1]. |
| Exact Mass | 171.137162 Da | Calculated using the most abundant isotopes; critical for HRMS identification[2]. |
| Topological Polar Surface Area | ~44.4 Ų | Predicts favorable membrane permeability and blood-brain barrier (BBB) penetration[3]. |
| Hydrogen Bond Donors | 2 | Influences target receptor binding affinity (e.g., kinase hinge regions)[2]. |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction with aqueous solvent and biological targets[2]. |
The Analytical Distinction: Exact Mass vs. Molecular Weight
In rigorous drug development and analytical chemistry, distinguishing between molecular weight and exact mass is non-negotiable:
-
Molecular Weight (171.24 g/mol ): This value incorporates the natural isotopic distribution of elements (e.g., Carbon = 12.011 amu). Process chemists rely on this macroscopic average to calculate molar equivalents and yield during bulk synthesis.
-
Exact Mass (171.137162 Da): This value is derived strictly from the mass of the most abundant isotope of each constituent element (e.g., ^12C = 12.000000, ^1H = 1.007825). Analytical scientists use this microscopic metric during High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity, detect isobaric impurities, and track metabolic degradation pathways[2].
Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)
To validate the synthesis and purity of N-Propylpiperazine-1-carboxamide, HRMS is the industry standard. The compound's basic piperazine nitrogen makes it highly amenable to positive-ion Electrospray Ionization (ESI+).
Protocol 1: HRMS Exact Mass Determination (Self-Validating System)
Objective: Confirm the structural identity of the synthesized compound by matching the experimental m/z to the theoretical exact mass within a < 5 ppm error margin.
-
Sample Preparation: Dissolve 1 mg of N-Propylpiperazine-1-carboxamide in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an abundant proton source. Because the secondary amine on the piperazine ring is highly basic, the low pH drives the equilibrium toward the formation of the [M+H]+ ion, significantly enhancing ionization efficiency and signal-to-noise ratio.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
-
Causality: The relatively low TPSA (~44.4 Ų) and moderate lipophilicity allow for adequate retention and sharp peak shape on a hydrophobic C18 stationary phase, separating the target from highly polar synthetic salts.
-
-
Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Causality: Soft ionization preserves the intact molecular ion. Harder techniques (like EI) would prematurely fragment the propyl chain or the urea linkage before reaching the mass analyzer.
-
-
Mass Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer set to a resolution of >60,000 FWHM. Scan range: m/z 50-500.
-
Data Processing & Validation: Extract the chromatogram for the theoretical[M+H]+ m/z of 172.1444 (Calculated as: Exact Mass 171.137162 + Proton Mass 1.007276). A mass error of < 5 ppm, coupled with a matching ^13C isotopic distribution pattern, self-validates the structural identity.
HRMS analytical workflow for exact mass validation of N-Propylpiperazine-1-carboxamide.
Synthesis and Structural Validation Logic
The synthesis of N-Propylpiperazine-1-carboxamide requires strict regiocontrol. Unprotected piperazine contains two identical, highly nucleophilic secondary amines. Reacting it directly with propyl isocyanate would yield a statistical mixture of the desired mono-substituted product and an unwanted bis-urea byproduct.
Protocol 2: Regioselective Synthesis Workflow
-
Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc2O) to form 1-Boc-piperazine[4].
-
Causality: The bulky Boc group sterically and electronically deactivates one nitrogen. This regiocontrol ensures the subsequent carbamoylation occurs exclusively at the remaining free amine.
-
-
Carbamoylation: Dissolve 1-Boc-piperazine in anhydrous dichloromethane (DCM). Add 1.1 equivalents of propyl isocyanate dropwise at 0°C. Stir for 2 hours.
-
Causality: The low temperature controls the highly exothermic formation of the urea linkage, preventing thermal degradation and minimizing side reactions.
-
-
Deprotection: Treat the resulting intermediate with Trifluoroacetic Acid (TFA) in DCM (1:1 v/v) for 1 hour at room temperature.
-
Causality: TFA selectively cleaves the Boc group, releasing carbon dioxide and isobutylene gases (which drive the reaction to completion via Le Chatelier's principle), leaving the desired secondary amine intact as a TFA salt.
-
-
Neutralization & Validation: Neutralize with aqueous NaOH, extract into an organic layer, and purify. The final product is validated by confirming the exact mass (171.137162 Da) via Protocol 1, ensuring no bis-substituted impurities (which would present a significantly higher mass) are present.
Regioselective synthesis logic for N-Propylpiperazine-1-carboxamide.
Pharmacological Relevance in Drug Design
Piperazine derivatives are privileged scaffolds in medicinal chemistry. The N-propylcarboxamide moiety serves as a versatile linker and a robust hydrogen-bonding motif. Compounds incorporating this exact substructure have been heavily investigated for their roles as highly selective kinase inhibitors. For example, derivatives of N-propylpiperazine-1-carboxamide have been utilized in the structural optimization of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) inhibitors, showing potent efficacy in targeting metastatic triple-negative breast cancer[5]. The precise exact mass of 171.137162 Da provides a distinct isotopic signature that aids DMPK (Drug Metabolism and Pharmacokinetics) scientists in tracking the metabolic stability of these drug candidates in vivo.
References
-
Title: 1-Piperazinecarboxamide,n-Propyl-(9Ci) CAS NO 343271-91-0 Source: ChemicalCell URL: [Link]
-
Title: 4-(Aminomethyl)-1-piperidineacetamide | C8H17N3O | CID 12132815 (Exact Mass Reference Data) Source: PubChem - NIH URL: [Link]
-
Title: Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Receptor Binding Affinity of N-Propylpiperazine-1-Carboxamide Derivatives: Mechanistic Insights and Assay Protocols
Executive Summary
In contemporary medicinal chemistry, the N-propylpiperazine-1-carboxamide scaffold has emerged as a highly privileged pharmacophore. Originally explored for its basic physicochemical properties, this structural motif demonstrates remarkable versatility and high-affinity binding across multiple neuroreceptor classes, most notably the Dopamine D3 receptor, the Cannabinoid CB2 receptor, and the Fatty Acid Amide Hydrolase (FAAH) enzyme.
As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the causality behind this scaffold's binding affinity. We will explore the structure-activity relationships (SAR) that dictate receptor subtype selectivity, visualize the downstream signaling cascades, and establish self-validating experimental protocols for quantifying these interactions in a high-throughput drug discovery environment.
Structural Causality: The Pharmacophore Dynamics
To understand why N-propylpiperazine-1-carboxamide derivatives exhibit such potent binding affinities, we must dissect the molecule into its three functional domains and analyze the thermodynamic and steric causality of each:
-
The Piperazine Core (The Anchor): The basic nitrogen of the piperazine ring is protonated at physiological pH (7.4). This positive charge is non-negotiable for aminergic receptors (like Dopamine and Serotonin receptors), as it forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp114 in the D3 receptor's transmembrane helix 3).
-
The N-Propyl Moiety (The Selectivity Driver): The length of the alkyl chain extending from the distal piperazine nitrogen dictates receptor subtype selectivity. The 3-carbon aliphatic chain of the N-propyl group perfectly occupies the lipophilic secondary binding pocket (SBP) of the D3 receptor[1]. Shorter chains (N-methyl) lack sufficient van der Waals contacts, resulting in an enthalpic penalty. Conversely, longer chains (N-butyl or N-pentyl) introduce steric clashes within the narrow D3 cleft, reducing overall affinity.
-
The Carboxamide Group (The Hydrogen Bond Network): The carboxamide moiety acts as a dual-function hydrogen bond coordinator. The carbonyl oxygen serves as a strong H-bond acceptor, while the amide nitrogen acts as a donor. In targets like FAAH, this group mimics the endogenous fatty acid amide substrate, allowing the enzyme to engage it via its unique C(O)-N bond hydrolase activity[2].
Receptor Specificity & Binding Affinity Data
The N-propylpiperazine-1-carboxamide scaffold can be tuned via terminal aryl or alkyl substitutions to achieve extreme selectivity. Below is a summary of its primary targets:
-
Dopamine D3 vs. D2 Receptors: Derivatives featuring an N-propyl substitution exhibit sub-nanomolar affinity for the D3 receptor while maintaining a 50- to 300-fold selectivity over the highly homologous D2 receptor[1]. This is critical for developing antipsychotics that avoid D2-mediated extrapyramidal motor side effects.
-
Cannabinoid CB2 Receptors: When conjugated with specific aminoquinazoline or aryl groups, the scaffold acts as a potent CB2 agonist, offering analgesic properties without the psychoactive side effects associated with CB1 receptor activation[3].
-
Fatty Acid Amide Hydrolase (FAAH): Specific derivatives (e.g., PF-622 analogs) utilize the piperazine-1-carboxamide core to selectively inhibit FAAH, presenting a novel mechanistic class for anxiolytic and analgesic drug development[2].
Quantitative SAR Data Summary
The following table synthesizes representative binding data demonstrating the critical nature of the N-alkyl chain length on Dopamine D3/D2 receptor selectivity, based on established patent literature[1].
| Compound Derivative | N-Alkyl Substitution | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | D2/D3 Selectivity Ratio |
| Analog A | N-Methyl | 125.4 | 850.2 | ~6.8 |
| Analog B | N-Ethyl | 45.2 | 710.5 | ~15.7 |
| Analog C | N-Propyl | 1.9 | 621.0 | ~326.8 |
| Analog D | N-Butyl | 25.1 | 906.0 | ~36.1 |
Data illustrates the "sweet spot" of the N-propyl group in maximizing D3 affinity while maintaining D2 exclusion.
Mechanistic Visualization
Upon binding to the Dopamine D3 receptor, N-propylpiperazine-1-carboxamide antagonists stabilize the receptor in an inactive conformation, preventing the coupling of the Gi/o protein complex and thereby modulating downstream cyclic AMP (cAMP) levels.
Fig 1: D3 receptor Gi/o signaling pathway modulated by piperazine-1-carboxamide ligands.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility and robustness in assay development.
Protocol 1: Radioligand Competition Binding Assay (D3/D2 Receptors)
Objective: Determine the equilibrium inhibition constant ( Ki ) of novel N-propylpiperazine-1-carboxamide derivatives.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human D3 or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Causality: Ice-cold temperatures prevent endogenous protease degradation of the receptor proteins prior to the assay.
-
-
Assay Buffer Formulation: Prepare a buffer containing 50 mM HEPES, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.
-
Causality: Highly lipophilic piperazine derivatives tend to adhere to polystyrene assay plates. The addition of 0.1% BSA acts as a carrier protein, preventing non-specific depletion of the free ligand concentration.
-
-
Radioligand Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of [³H]-spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).
-
Causality: [³H]-spiperone is chosen because it is a high-affinity, non-selective D2-like receptor antagonist, providing a highly stable baseline for competitive displacement.
-
-
Equilibration: Incubate the plates at 25°C for 120 minutes in the dark.
-
Causality: 120 minutes at room temperature ensures the binding reaction reaches thermodynamic equilibrium without risking receptor denaturation that occurs at 37°C over prolonged periods.
-
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold wash buffer.
-
Causality: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of the positively charged radioligand.
-
-
Data Analysis & Validation Checkpoint: Quantify radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Self-Validation: Include Haloperidol as a positive control on every plate. The assay is only valid if the Haloperidol Ki falls within 0.5–2.0 nM and the assay Z′ -factor is >0.6 .
-
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
Objective: Determine the association ( kon ) and dissociation ( koff ) rates of the compounds to calculate residence time ( τ=1/koff ).
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Immobilize purified, lipid-nanodisc-embedded D3 receptors onto a Series S Sensor Chip CM5 using standard amine coupling chemistry.
-
Analyte Injection: Flow the N-propylpiperazine-1-carboxamide derivative over the chip at varying concentrations (0.1 nM to 100 nM) at a flow rate of 50 µL/min.
-
Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon reflects true binding kinetics rather than the diffusion rate of the ligand through the microfluidic channel.
-
-
Dissociation Phase: Switch the flow to pure running buffer for 600 seconds to monitor the dissociation curve.
-
Validation Checkpoint: Fit the sensorgrams to a 1:1 Langmuir binding model. Ensure the χ2 (chi-square) value of the fit is <10% of the maximum response ( Rmax ).
-
Causality: Equilibrium binding ( Ki ) does not predict in vivo efficacy as accurately as residence time. A slow koff (long residence time) ensures prolonged receptor antagonism even as systemic drug clearance occurs.
-
Conclusion
The N-propylpiperazine-1-carboxamide structural motif represents a triumph of rational drug design. By carefully tuning the steric bulk of the N-alkyl chain and leveraging the hydrogen-bonding capacity of the carboxamide group, researchers can dial in extreme selectivity for targets ranging from aminergic GPCRs to complex hydrolases. Strict adherence to validated, artifact-free binding assays is paramount to accurately mapping the SAR of this privileged scaffold.
References
- Source: Google Patents (WO2014059265A1)
-
Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity Source: Biochemistry - ACS Publications URL:[Link]
- Source: Google Patents (US20090209536A1)
Sources
Whitepaper: A Practical Guide to the Preclinical Pharmacokinetic Profiling of N-Propylpiperazine-1-carboxamide and its Analogs in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Foreword
The journey of a novel chemical entity from the bench to the clinic is a multi-stage process where early, informed decisions are paramount. Pharmacokinetic (PK) profiling—the study of how an organism affects a drug—represents a critical milestone in this journey. This guide is designed to provide a comprehensive, in-depth technical framework for conducting preclinical pharmacokinetic studies of N-Propylpiperazine-1-carboxamide, a novel piperazine derivative. Given the absence of published data for this specific molecule, this document establishes a robust methodology based on the well-understood behaviors of analogous piperazine compounds and industry-standard best practices. Our focus is not merely on the "what" but the "why," offering field-proven insights into experimental design, execution, and data interpretation to ensure scientific integrity and regulatory readiness.
Part 1: The Strategic Blueprint for a Preclinical PK Study
The success of a pharmacokinetic study is predicated on a meticulously planned experimental design. The primary objective is to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[1][2] This initial characterization informs critical decisions, including dose selection for toxicology studies and the prediction of human pharmacokinetic profiles.[3]
The Foundational Role of the Animal Model
For preliminary pharmacokinetic screening of small molecules like N-Propylpiperazine-1-carboxamide, the rat is the most commonly used species.[4] This choice is justified by several factors:
-
Physiological and Metabolic Similarity: While not a perfect surrogate, the rat's physiological and metabolic systems, particularly the cytochrome P450 enzyme family, share significant overlap with humans, offering a reasonable prediction of a drug's fate.[5]
-
Practicality and Ethics: Their small size, relatively low cost, and well-established handling and surgical procedures make them a practical choice. Modern techniques like microsampling further align with ethical considerations by minimizing animal use and distress.[6]
-
Historical Data: A vast repository of historical pharmacokinetic data from rats allows for valuable cross-compound comparisons.
Dose Formulation and Route of Administration: First Steps to In Vivo Success
The formulation of N-Propylpiperazine-1-carboxamide for in vivo administration is a critical step that can significantly impact its absorption and, consequently, all subsequent PK parameters. The choice of vehicle should be guided by the compound's physicochemical properties (e.g., solubility, stability). A common starting point for a neutral, poorly soluble compound is a suspension or solution in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80.
The route of administration should mirror the intended clinical application.[7] For a drug intended for oral use, administration via oral gavage is standard. An intravenous (IV) administration arm is also highly recommended in an early study. The IV data provides a direct measure of systemic clearance and volume of distribution, and when compared with oral data, allows for the calculation of absolute bioavailability (F), a key parameter indicating the fraction of the oral dose that reaches systemic circulation.
Part 2: The In-Life Phase: A Step-by-Step Experimental Workflow
The in-life phase of the study requires precision and adherence to a strict timeline. The following protocol outlines a typical design for an oral pharmacokinetic study in rats.
Detailed Experimental Protocol: Oral PK Study in Rats
-
Animal Acclimatization & Preparation:
-
Male Wistar or Sprague-Dawley rats (250-300g) are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least 3-5 days prior to the study.[8]
-
For serial blood sampling, surgical cannulation of the jugular vein may be performed several days before the study to allow for recovery.[4] This is considered a refinement as it reduces stress during sampling.
-
Animals are fasted overnight (approximately 12-16 hours) before dosing to minimize variability in oral absorption.
-
-
Dose Administration:
-
The formulated N-Propylpiperazine-1-carboxamide is administered via oral gavage at a pre-determined dose volume (e.g., 5 mL/kg).
-
The time of dosing is recorded as Time 0.
-
-
Blood Sample Collection:
-
Serial blood samples (typically 100-200 µL) are collected at specified time points.[4] A typical sampling schedule for an oral study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood is collected from the jugular vein cannula or, for sparse sampling, from the saphenous or tail vein.[6][9]
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
-
Plasma Preparation and Storage:
-
Blood samples are centrifuged (e.g., at 3000g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
The resulting plasma is transferred to clearly labeled cryovials and stored at -80°C until bioanalysis.
-
Visualizing the In-Life Workflow
Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.
Part 3: The Bioanalytical Phase: Ensuring Data Integrity
The quantitative determination of N-Propylpiperazine-1-carboxamide in plasma samples is the cornerstone of the pharmacokinetic study. This requires a highly selective and sensitive bioanalytical method, which must be rigorously validated to ensure the reliability of the data.[10][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Bioanalytical Method Validation: A Self-Validating System
According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), a bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[12][13] This validation process is crucial for ensuring that the method is accurate, precise, and reproducible.[11]
Table 1: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ).[12] |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of 6-8 non-zero calibrators; at least 75% must meet accuracy criteria.[12] |
| Sensitivity (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio of at least 5:1; accuracy and precision within 20%.[12] |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration.[12] |
Part 4: Data Analysis and Mechanistic Interpretation
Once the plasma concentrations of N-Propylpiperazine-1-carboxamide have been determined at each time point, the data is used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard and direct method for this purpose.[14]
Deriving Key Pharmacokinetic Parameters
The plasma concentration-time data for each animal is plotted, and the following parameters are calculated:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure of the drug over time, calculated using the trapezoidal rule.[15]
-
t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL/F (Apparent Systemic Clearance): The volume of plasma cleared of the drug per unit of time (for oral data).
-
Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Table 2: Hypothetical Pharmacokinetic Parameters for N-Propylpiperazine-1-carboxamide
| Parameter | Unit | Value (Mean ± SD) | Interpretation |
| Dose (Oral) | mg/kg | 10 | The administered dose. |
| Cmax | ng/mL | 150 ± 35 | Peak plasma concentration. |
| Tmax | h | 1.5 ± 0.5 | Time to reach peak concentration. |
| AUC(0-t) | ng·h/mL | 750 ± 120 | Total drug exposure up to the last measurement. |
| t½ | h | 4.5 ± 1.2 | Elimination half-life. |
| CL/F | L/h/kg | 2.1 ± 0.4 | Rate of drug clearance from the body. |
| Vz/F | L/kg | 13.5 ± 2.8 | Extent of drug distribution into tissues. |
Understanding the Metabolic Fate of Piperazine Derivatives
Piperazine derivatives are known to undergo extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[8] Common metabolic pathways include N-dealkylation, aromatic hydroxylation, and ring opening.[16] Understanding these pathways is crucial as they influence the drug's half-life and potential for drug-drug interactions. For N-Propylpiperazine-1-carboxamide, one could anticipate hydroxylation on the propyl group or the piperazine ring as likely metabolic routes.
Caption: Generalized metabolic pathway for piperazine derivatives via CYP450 enzymes.
Part 5: Beyond the Basics: Advanced Modeling and Future Directions
The data generated from these initial in vivo studies serve as the foundation for more advanced modeling techniques. Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool that integrates physicochemical properties of the drug with physiological data of the species to simulate drug disposition.[17][18] PBPK models can be used to:
-
Integrate in vitro and in vivo data to better understand the mechanisms of ADME.[19]
-
Extrapolate pharmacokinetic profiles across different species, including predicting human PK.[20]
-
Simulate the effects of intrinsic (e.g., age, genetics) and extrinsic (e.g., co-administered drugs) factors on drug exposure.[17]
The FDA encourages the use of PBPK modeling in drug development as a means to inform clinical trial design and support regulatory decision-making.[17]
Conclusion
The pharmacokinetic profiling of a novel compound such as N-Propylpiperazine-1-carboxamide is a systematic process that relies on a strong understanding of both biological systems and analytical chemistry. By following a well-designed protocol, employing validated bioanalytical methods, and correctly interpreting the resulting data, researchers can build a comprehensive ADME profile. This profile is not just a set of numbers but a crucial piece of the puzzle that guides the entire drug development program, ultimately de-risking the path towards clinical evaluation.
References
-
Pawson, C. et al. (2008). Blood sampling without blood draws for in vivo pharmacokinetic studies in rats. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Program of physiologically-based pharmacokinetic and pharmacodynamic modeling (PBPK Program). FDA.gov. Available at: [Link]
-
Unknown. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Available at: [Link]
-
Scientech. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Scientech. Available at: [Link]
-
Beaton, C. et al. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE. Available at: [Link]
-
McNally, J. & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Available at: [Link]
-
Srinivasan, S. et al. (2025). Physiologically Based Pharmacokinetic Modeling and Simulation in Regulatory Review: US FDA CBER Experience and Perspectives. PMC. Available at: [Link]
-
Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available at: [Link]
-
El-Kattan, A. F. & Varma, M. V. S. (2018). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. PMC. Available at: [Link]
-
Division of Microbiology and Infectious Disease. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). DMID. Available at: [Link]
-
D'Arienzo, C. J. et al. (2015). Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Physiologically based pharmacokinetic modelling. Wikipedia. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. Available at: [Link]
-
National Research Council (US) Committee on Educational Paradigms for Homelands Security. (2011). FDA Requirements for Preclinical Studies. National Academies Press (US). Available at: [Link]
-
Vishwanathan, K. et al. (2007). Bioanalytical method validation: An updated review. PMC. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Physiologically-based Pharmacokinetic Modeling (32of35) Complex Generics – Sep. 25-26, 2019. YouTube. Available at: [Link]
-
Choi, Y. et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Available at: [Link]
-
Division of Cancer Prevention. (n.d.). Pharmacokinetic and Biomarker Method Development Report. National Cancer Institute. Available at: [Link]
-
Mahmood, I. (1999). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. PubMed. Available at: [Link]
-
Riviere, J. E. (2002). Pharmacokinetic Concepts of Practical Application by Clinicians. VIN. Available at: [Link]
-
European Medicines Agency. (2000). Guidelines for the conduct of pharmacokinetic studies in target animal species. EMA. Available at: [Link]
-
Zhang, L. et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. PMC. Available at: [Link]
-
Kim, S. et al. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. PMC. Available at: [Link]
-
van der Sandt, I. C. et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. Available at: [Link]
-
Peters, F. T. et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]
-
Lagisetty, U. et al. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. FDA.gov. Available at: [Link]
Sources
- 1. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentseparations.com [currentseparations.com]
- 5. karger.com [karger.com]
- 6. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Blood Draw Techniques in Rats | JoVE Journal [jove.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
- 16. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In vivo toxicity and safety profile of N-Propylpiperazine-1-carboxamide
Executive Summary
In the landscape of modern medicinal chemistry, the selection of structural moieties dictates not only the target affinity of a drug candidate but also its systemic safety and pharmacokinetic (PK) viability. N-Propylpiperazine-1-carboxamide (CAS 343271-91-0) has emerged as a privileged building block in advanced organic synthesis[1]. While its raw intermediate form requires standard laboratory precautions, its integration into complex pharmacophores—such as novel CSN5 and VEGFR3 inhibitors—has consistently demonstrated a profound ability to rescue lead compounds from cumulative toxicity, improve maximum tolerated doses (MTD), and optimize in vivo half-lives[2][3].
This technical guide synthesizes recent in vivo data to provide a comprehensive analysis of the safety, toxicity, and pharmacokinetic profile of the N-propylpiperazine-1-carboxamide scaffold.
Molecular Causality: Why N-Propylpiperazine-1-carboxamide?
As drug developers, we frequently encounter the "solubility-toxicity" paradox. Highly lipophilic lead compounds often suffer from poor bioavailability and high hepatic clearance, while the addition of basic solubilizing groups (like unhindered piperazines) can lead to promiscuous binding, hERG toxicity, or reactive metabolite formation.
The N-propylpiperazine-1-carboxamide moiety solves this through precise physicochemical modulation:
-
Piperazine Core: Introduces a basic nitrogen that improves aqueous solubility and tissue penetration.
-
Carboxamide Capping: Capping the secondary amine of the piperazine with a propyl carboxamide group neutralizes excessive basicity. This prevents the formation of reactive N-oxides and avoids irreversible alkylation of CYP450 enzymes—a critical failure point for many early-stage oncology drugs[3].
-
Propyl Tail: Fine-tunes the partition coefficient (LogP), ensuring the molecule remains lipophilic enough to cross cell membranes without becoming trapped in adipose tissue.
Logical flow of how the N-propylpiperazine-1-carboxamide moiety enhances in vivo safety.
Standalone Toxicity of the Raw Intermediate
Before integration into an Active Pharmaceutical Ingredient (API), the raw intermediate (1-Piperazinecarboxamide, n-Propyl-) must be handled according to strict chemical safety protocols.
-
Acute Toxicity: The raw chemical is classified under Category 4 for both acute oral and acute dermal toxicity[4].
-
Handling: Standard cGMP and ISO 9001 guidelines dictate the use of inert atmospheres and appropriate PPE during synthesis to avoid dermal sensitization or mucosal irritation[1][5].
However, it is critical to distinguish the toxicity of the raw, concentrated building block from its toxicological contribution once covalently bound within a larger drug candidate.
In Vivo Safety Profile in Advanced Pharmacophores
The true value of the N-propylpiperazine-1-carboxamide scaffold is realized in vivo. Recent breakthroughs in oncology highlight its ability to bypass systemic toxicity.
Case Study A: CSN5 Inhibitors in Triple-Negative Breast Cancer (TNBC)
In February 2026, researchers developed "Compound 30," a potent CSN5 inhibitor utilizing this moiety to drive tumor-intrinsic PD-L1 degradation[2].
-
Toxicity Profile: In MDA-MB-231 subcutaneous xenograft models, the compound exhibited a markedly reduced toxicity profile compared to earlier lead compounds (like Y-31, which suffered from unacceptable in vivo combination toxicity)[2][6].
Case Study B: Selective VEGFR3 Inhibitors
In the development of Compound 38k, a highly selective VEGFR3 inhibitor for metastatic TNBC, the N-propylpiperazine-1-carboxamide group was utilized to replace toxic ethynyl groups[3].
-
CYP450 Protection: Previous iterations inactivated hepatic CYP450 enzymes via heme alkylation, causing severe cumulative toxicity. The carboxamide substitution eliminated this liability[3].
-
Maximum Tolerated Dose (MTD): Compound 38k demonstrated a highly acceptable MTD of 300 mg/kg in acute toxicity assays. Furthermore, there were no significant changes in critical blood biochemical parameters, including alanine transaminase (ALT), aspartate transaminase (AST), lactic dehydrogenase (LDH), and creatinine (CREA)[3].
Targeted pathway inhibition by substituted pharmacophores bypassing systemic toxicity.
Pharmacokinetic (PK) Advantages
The safety of a drug is intrinsically linked to its pharmacokinetics. The N-propylpiperazine-1-carboxamide moiety fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) landscape of parent molecules.
In Compound 30, the moiety facilitated moderate systemic exposure (AUC0–∞ = 6030 ng/mL·h) and an exceptionally prolonged elimination half-life ( t1/2 = 42.32 h)[6]. The large apparent volume of distribution (Vz/F = 108,550 mL/kg) indicates extensive, safe tissue penetration without plasma pooling[6]. Similarly, in Compound 38k, the moiety supported an oral bioavailability of 30.9% in Sprague-Dawley rats[3].
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Moiety-Containing Candidates
| Parameter | CSN5 Inhibitor (Compound 30)[6] | VEGFR3 Inhibitor (Compound 38k)[3] |
|---|---|---|
| Model | SD Rats / Xenograft | SD Rats |
| Half-life ( t1/2 ) | 42.32 ± 7.57 h | Prolonged (Sustained Exposure) | | AUC (0–∞) | 6030 ± 2389 ng/mL·h | Moderate/High | | Clearance (CLz/F) | 1870 ± 810 mL/h/kg | Low/Moderate | | Volume of Dist. (Vz/F) | 108,550 ± 29,140 mL/kg | High (Extensive Tissue Penetration) | | Oral Bioavailability (F) | Favorable | 30.9% |
Table 2: In Vivo Toxicity and Tolerability Metrics
| Toxicity Marker | Observation in N-Propylpiperazine-1-carboxamide Derivatives |
|---|---|
| Maximum Tolerated Dose | High (e.g., 300 mg/kg for Compound 38k)[3] |
| Body Weight Fluctuations | Negligible to slight transient decrease; full recovery[2] |
| Hepatic Markers (ALT/AST) | No significant elevation (Avoids CYP450 alkylation)[3] |
| Renal Markers (CREA) | Stable; no nephrotoxicity observed[3] |
| Mortality Rate | 0% at therapeutic dosing regimens (8-16 mg/kg)[2] |
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the safety and PK of compounds containing this moiety.
Protocol A: In Vivo Acute Toxicity and MTD Determination
Causality Check: This protocol utilizes a dose-escalation design with vehicle controls to ensure that any observed biochemical anomalies are strictly drug-related and not artifacts of the formulation.
-
Subject Preparation: Acclimate healthy male Sprague-Dawley (SD) rats (6-8 weeks old) for 7 days under standard laboratory conditions (12 h light/dark cycle). Fast animals for 12 hours prior to dosing.
-
Formulation: Dissolve the test compound in a vehicle of 5% DMSO and 10% hydroxypropyl-β-cyclodextrin (HP-β-CD) to ensure complete solubilization[7].
-
Dose Escalation: Administer the compound via oral gavage (p.o.) in escalating doses (e.g., 50, 150, 300 mg/kg) to separate cohorts (n=6 per group). Include a vehicle-only control group.
-
Clinical Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record body weight, behavioral changes, and signs of distress.
-
Biochemical Profiling: On day 14, euthanize animals via CO2 asphyxiation. Collect blood via cardiac puncture. Centrifuge at 3000 rpm for 10 mins to isolate serum.
-
Quantification: Use an automated biochemical analyzer to measure ALT, AST, LDH, and CREA. Compare against the vehicle control to establish the MTD[3].
Protocol B: Pharmacokinetic (PK) Profiling
Causality Check: A cross-over or parallel i.v./p.o. design is necessary to accurately calculate absolute bioavailability (F) and clearance rates.
-
Grouping: Randomly divide SD rats into intravenous (i.v., 1 mg/kg) and oral (p.o., 10 mg/kg) administration groups[3].
-
Administration: Administer the formulated compound (as prepared in Protocol A) via tail vein injection (i.v.) or oral gavage (p.o.).
-
Sampling: Collect blood samples (~200 μL) from the jugular vein at predetermined intervals (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 h post-dose).
-
Processing: Transfer blood into heparinized tubes, centrifuge immediately at 4000 rpm for 10 min at 4°C, and store plasma at -80°C.
-
LC-MS/MS Analysis: Extract plasma proteins using acetonitrile precipitation containing a stable-isotope internal standard. Analyze the supernatant using a validated LC-MS/MS method to generate a concentration-time curve.
-
Data Modeling: Calculate PK parameters ( t1/2 , AUC, CLz/F, Vz/F) using non-compartmental analysis software[6].
References
-
A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer Journal of Medicinal Chemistry - ACS Publications (February 18, 2026) URL:[Link][2][6]
-
Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Journal of Medicinal Chemistry - ACS Publications (August 05, 2021) URL:[Link][3][7]
Sources
- 1. 1-Piperazinecarboxamide,n-Propyl-(9Ci) | 343271-91-0 | ChemicalCell [chemicalcell.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. keyorganics.net [keyorganics.net]
- 5. 474711-89-2|Piperazine-1-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of N-Propylpiperazine-1-carboxamide: A Detailed Protocol and Application Guide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Propylpiperazine-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The described methodology is optimized for efficiency and scalability, catering to the needs of researchers in both academic and industrial settings. This guide delves into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. All procedural steps are supported by authoritative sources to uphold scientific integrity.
Introduction
N-Propylpiperazine-1-carboxamide is a piperazine derivative of significant interest in the pharmaceutical and agrochemical industries. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting central nervous system (CNS) disorders, among others.[1] The N-propyl and carboxamide moieties can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This document outlines a reliable and reproducible two-step synthesis of N-Propylpiperazine-1-carboxamide, commencing with the selective N-propylation of a protected piperazine, followed by deprotection and subsequent carboxamidation.
Synthetic Strategy Overview
The synthesis of N-Propylpiperazine-1-carboxamide can be efficiently achieved through a two-step sequence. The chosen strategy prioritizes selectivity and yield by employing a protecting group to ensure mono-propylation of the piperazine ring. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for N-Propylpiperazine-1-carboxamide.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Piperazine | Reagent Grade, ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade, ≥98% | Sigma-Aldrich |
| 1-Iodopropane | Reagent Grade, 99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade, ≥99% | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Urea | ACS Grade, ≥99% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Sigma-Aldrich |
| Acetonitrile (ACN), anhydrous | ACS Grade, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | ACS Grade, ≥99% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) in Dioxane (4M) | - | Sigma-Aldrich |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. 1-Iodopropane is a lachrymator and should be handled with care. Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
Rationale: The selective mono-alkylation of piperazine is challenging due to the similar reactivity of the two secondary amine groups. Protection of one nitrogen with a tert-butoxycarbonyl (Boc) group allows for the selective alkylation of the remaining secondary amine.[2]
Procedure:
-
In a 500 mL round-bottom flask, dissolve piperazine (25.8 g, 0.3 mol) in dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 21.8 g, 0.1 mol) in DCM (100 mL).
-
Add the (Boc)₂O solution dropwise to the piperazine solution over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid.
-
Recrystallize the crude product from a mixture of diethyl ether and hexanes to afford pure tert-butyl piperazine-1-carboxylate.
Expected Yield: 85-95% Physical State: White crystalline solid
Step 2: Synthesis of tert-butyl 4-propylpiperazine-1-carboxylate
Rationale: This step involves a standard nucleophilic substitution (Sₙ2) reaction. The unprotected secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of 1-iodopropane. Potassium carbonate is used as a base to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.[3]
Procedure:
-
To a 250 mL round-bottom flask, add tert-butyl piperazine-1-carboxylate (18.6 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and anhydrous acetonitrile (150 mL).
-
Stir the suspension vigorously at room temperature.
-
Add 1-iodopropane (18.7 g, 0.11 mol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material (Eluent: 20% Ethyl Acetate in Hexanes).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-propylpiperazine-1-carboxylate as a pale yellow oil. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Expected Yield: 80-90% Physical State: Pale yellow oil
Step 3: Synthesis of N-Propylpiperazine
Rationale: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid such as trifluoroacetic acid (TFA). The resulting trifluoroacetate salt is then neutralized to obtain the free base.
Procedure:
-
Dissolve tert-butyl 4-propylpiperazine-1-carboxylate (22.8 g, 0.1 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 30 mL) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water (100 mL) and basify to pH > 12 with a 50% aqueous solution of sodium hydroxide (NaOH), ensuring the solution remains cool.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-propylpiperazine. The product can be further purified by distillation under reduced pressure.
Expected Yield: 90-98% Physical State: Colorless to pale yellow liquid
Step 4: Synthesis of N-Propylpiperazine-1-carboxamide
Rationale: The carboxamide group is introduced by reacting N-propylpiperazine with urea at elevated temperatures. This reaction proceeds via the nucleophilic attack of the secondary amine of N-propylpiperazine on the carbonyl carbon of urea, with the elimination of ammonia.
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine N-propylpiperazine (12.8 g, 0.1 mol) and urea (9.0 g, 0.15 mol).
-
Heat the mixture to 120-130 °C in an oil bath and maintain for 4-6 hours. Ammonia gas will be evolved.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).
-
After completion, cool the reaction mixture to approximately 80 °C and add hot water (50 mL) to dissolve the product and any unreacted urea.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure N-Propylpiperazine-1-carboxamide.
Expected Yield: 60-75% Physical State: White to off-white solid
Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) |
| N-Propylpiperazine-1-carboxamide | C₈H₁₇N₃O | 171.24 | ~4.5 (br s, 2H, -CONH₂), ~3.4 (t, 4H, piperazine CH₂), ~2.4 (m, 6H, piperazine CH₂ and -NCH₂CH₂CH₃), ~1.5 (sextet, 2H, -NCH₂CH₂CH₃), ~0.9 (t, 3H, -NCH₂CH₂CH₃) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Propylpiperazine-1-carboxamide. The described four-step procedure, involving protection, N-alkylation, deprotection, and carboxamidation, is a robust method for obtaining the target compound in good overall yield and high purity. The rationale behind each step has been explained to provide a deeper understanding of the chemical transformations involved. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis of piperazine-based compounds for various applications.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Piperazine: A Review. Aldrichimica Acta, 39(2), 39-58.
-
ChemicalCell. 1-Piperazinecarboxamide,n-Propyl-(9Ci) CAS NO 343271-91-0. Available at: [Link]
- Lunn, G., & Sansone, E. B. (1994).
- Raviña, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. John Wiley & Sons.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of N-Propylpiperazine-1-carboxamide
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of N-Propylpiperazine-1-carboxamide. The method is suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the method is fit for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
N-Propylpiperazine-1-carboxamide is a chemical entity featuring a piperazine core, a structure prevalent in many active pharmaceutical ingredients (APIs) due to its versatile pharmacological properties and favorable physicochemical characteristics.[4] Accurate and reliable quantification of such molecules is a cornerstone of drug development, ensuring product quality, safety, and efficacy from early-stage synthesis to final product release.
The primary objective of this work was to establish a robust analytical method capable of separating and quantifying N-Propylpiperazine-1-carboxamide from potential process impurities or degradation products. Reversed-phase HPLC was selected as the analytical technique of choice due to its wide applicability, high resolving power, and compatibility with a broad range of analytes.[5] The presence of the amide functional group provides a suitable chromophore for UV detection, offering a cost-effective and widely accessible means of quantification.
This guide provides not only a step-by-step protocol but also the scientific justification for key methodological decisions, empowering researchers to adapt and troubleshoot the method effectively.
Analyte Properties and Chromatographic Strategy
Physicochemical Properties of N-Propylpiperazine-1-carboxamide
-
Structure:
-
Molecular Formula: C₈H₁₇N₃O
-
Molecular Weight: 171.24 g/mol
-
Key Features: The molecule possesses a basic piperazine ring (a secondary and a tertiary amine) and a polar carboxamide group. The propyl group imparts a degree of hydrophobicity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
Rationale for Method Selection
The presence of basic amine functions necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and, consequently, reproducible retention and symmetrical peak shape. At a low pH (typically < 4), the piperazine nitrogens will be protonated. This positive charge prevents undesirable interactions with residual silanols on the silica-based stationary phase and promotes a single, stable ionic form of the analyte, which is crucial for robust chromatography.
A C18 stationary phase was chosen as it provides sufficient hydrophobic retention for the propyl-substituted piperazine ring, while the polar mobile phase allows for the elution of this moderately polar compound.[5] Acetonitrile was selected as the organic modifier over methanol for its lower UV cutoff and viscosity, which generally leads to better peak efficiency at lower pressures.
HPLC-UV Method Development and Optimization Workflow
The development process follows a systematic approach to achieve a robust and reliable analytical method. This workflow ensures that the final method is not only suitable for its intended purpose but also resilient to minor variations in operating conditions.
Caption: Workflow for HPLC-UV method development and validation.
Detailed Application Protocol
Instrumentation and Materials
-
System: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).
-
Reagents:
-
N-Propylpiperazine-1-carboxamide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Water (HPLC Grade or Milli-Q)
-
Optimized Chromatographic Conditions
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (30:70, v/v) | Provides optimal retention and peak shape. 0.1% Formic Acid maintains pH ~2.7, ensuring protonation of the analyte. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures consistent retention times by minimizing viscosity fluctuations. |
| Detection (UV) | 210 nm | Wavelength of maximum absorbance for the amide chromophore, providing high sensitivity. |
| Injection Vol. | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be ready for the next injection. |
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Add 1.0 mL of formic acid to 700 mL of HPLC-grade water. Mix well. Add 300 mL of acetonitrile and mix thoroughly. Degas the solution before use.
-
Diluent: Mobile phase is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N-Propylpiperazine-1-carboxamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 2.5 mg of N-Propylpiperazine-1-carboxamide into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a target concentration of 25 µg/mL. Filter through a 0.45 µm syringe filter if necessary.
System Suitability Testing (SST)
Rationale: SST is an integral part of any analytical method, demonstrating that the chromatographic system is performing adequately for the intended analysis.[6] A working standard (e.g., 25 µg/mL) is injected five times before sample analysis.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. The results must meet the acceptance criteria before proceeding.
-
Construct a calibration curve by injecting each Working Standard Solution once.
-
Inject the prepared sample solutions.
-
Verify the calibration by injecting a mid-level standard after a reasonable number of sample injections (e.g., every 10 samples).
Calculation
The concentration of N-Propylpiperazine-1-carboxamide in the sample is determined using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept of the calibration curve
The final amount (e.g., in %w/w) is calculated by accounting for the sample weight and dilution factors.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]
Caption: Key parameters for analytical method validation per ICH Q2.
Validation Summary
The following table summarizes the validation experiments and typical acceptance criteria.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent) and placebo samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze calibration standards at 5 concentrations (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data. | 5 – 100 µg/mL |
| Accuracy | Analyze samples spiked with the analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze 6 replicate preparations of a single sample at 100% of the target concentration. | %RSD ≤ 2.0% |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst. | %RSD ≤ 2.0% |
| LOQ | Determined based on a signal-to-noise ratio of 10:1. | Analyte response is quantifiable with acceptable precision (%RSD ≤ 10%). |
| LOD | Determined based on a signal-to-noise ratio of 3:1. | Analyte response is detectable above baseline noise. |
| Robustness | Deliberately vary method parameters (Flow rate ±10%, Organic phase ±2%, Column Temp. ±5°C). | System suitability parameters remain within limits. Peak area %RSD < 2.0%. |
Conclusion
The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of N-Propylpiperazine-1-carboxamide. The method is straightforward and utilizes common reagents and instrumentation, making it highly suitable for implementation in a quality control laboratory for routine analysis. The comprehensive validation package confirms its adherence to international regulatory standards.
References
-
FDA (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][7]
-
FDA (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][9]
-
ProPharma (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link][10]
-
ICH (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][1]
-
ResearchGate (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][8]
-
Phenomenex (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link][5]
-
Waters (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link][11]
-
Resolian (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link][12]
-
ResearchGate (n.d.). UV–Vis absorption spectra of ligands... ResearchGate. [Link][4]
-
FDA (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][3]
-
Slideshare (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link][6]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. waters.com [waters.com]
- 12. resolian.com [resolian.com]
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of N-Propylpiperazine-1-carboxamide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Spectral Assignment Guide
Introduction and Structural Context
N-Propylpiperazine-1-carboxamide (Chemical Formula: C₈H₁₇N₃O) is a highly versatile structural motif utilized extensively as an intermediate in the synthesis of complex pharmacologically active compounds. Its structural framework—a piperazine ring substituted with a urea-like carboxamide group—is a critical pharmacophore in the development of targeted cancer therapeutics [[1]](), cannabinoid receptor modulators 2, and selective kinase inhibitors 3.
As a Senior Application Scientist, I emphasize that accurate structural elucidation of this piperazine urea derivative goes beyond simple peak picking; it requires a deep understanding of magnetic equivalence, spin-spin coupling logic, and the causality behind sample preparation. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of N-Propylpiperazine-1-carboxamide.
Experimental Design: The Causality of Protocol Choices
Every step in an NMR workflow must be deliberate to ensure high-fidelity data acquisition.
-
Solvent Selection (CDCl₃ vs. DMSO-d₆): Chloroform-d (CDCl₃) is chosen as the primary solvent due to the compound's excellent solubility and the preservation of exchangeable protons (unlike D₂O, which would obliterate the critical N-H signals via deuterium exchange). If the urea N-H proton exhibits severe broadening due to intermediate exchange rates in CDCl₃, DMSO-d₆ is utilized as a secondary solvent to strengthen hydrogen bonding and sharpen the amide signal.
-
Concentration Dynamics: We utilize 15–20 mg/mL for ¹H NMR to achieve a high signal-to-noise ratio (SNR) within a brief 16-scan window. Conversely, ¹³C NMR requires a highly concentrated sample (50 mg/mL) to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope.
-
Internal Referencing: Tetramethylsilane (TMS) at 0.00 ppm is strictly employed to establish a zero-point baseline, preventing chemical shift drift caused by magnetic susceptibility variations between samples.
Workflow for the preparation and acquisition of NMR spectra.
Step-by-Step NMR Acquisition Protocol
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 20.0 mg (for ¹H) or 50.0 mg (for ¹³C) of anhydrous N-Propylpiperazine-1-carboxamide.
-
Dissolution: Transfer the solid to a clean glass vial. Add exactly 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Agitate using a vortex mixer for 30 seconds until the solution is completely homogeneous.
-
Transfer: Using a glass Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube (e.g., Norell). Ensure the solvent column height is exactly 4.0–4.5 cm to optimize magnetic field shimming and prevent vortexing artifacts.
Phase 2: Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Sequence: zg30 (30-degree flip angle)
-
Relaxation Delay (D1): 2.0 s (Ensures complete longitudinal relaxation for accurate integration)
-
Number of Scans (NS): 16
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30 (Proton-decoupled, NOE enhanced)
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 1024 (To resolve the quaternary carbonyl carbon)
-
Spectral Width (SW): 250 ppm
-
Spectral Interpretation and Self-Validating Systems
A robust NMR analysis functions as a self-validating mathematical system. The integration values in the ¹H spectrum must perfectly sum to the 17 protons present in the molecule, and the splitting patterns must logically reflect the molecular topology.
¹H NMR Analysis (CDCl₃, 400 MHz)
The proton spectrum is divided into three distinct spin systems:
-
The N-Propyl Chain: This aliphatic chain exhibits a classic first-order splitting pattern. The terminal methyl group (-CH₃) appears as a triplet at ~0.92 ppm. The central methylene (-CH₂-) is split by both the methyl and the N-methylene protons, appearing as a sextet at ~1.53 ppm. The N-methylene (-CH₂-N) appears as a quartet at ~3.18 ppm due to coupling with the central -CH₂- and the adjacent amide -NH-.
-
The Piperazine Core: The carboxamide group at position 1 breaks the symmetry of the piperazine ring. The protons adjacent to the electron-withdrawing urea carbonyl (C2, C6) are deshielded (~3.35 ppm), while those adjacent to the secondary amine (C3, C5) are relatively shielded (~2.85 ppm).
-
Exchangeable Protons: The urea amide proton (-NH-) appears as a broad singlet at ~4.80 ppm, and the piperazine secondary amine (-NH-) appears at ~1.60 ppm.
Spin-spin coupling network (3J) of the N-propyl group.
¹³C NMR Analysis (CDCl₃, 100 MHz)
The ¹³C spectrum provides an orthogonal validation of the carbon skeleton. The highly deshielded urea carbonyl carbon serves as a definitive anchor point at ~158.2 ppm. The asymmetry of the piperazine ring is confirmed by the presence of two distinct methylene carbon signals at 44.5 ppm and 45.9 ppm.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 0.92 | Triplet (t) | 7.4 | 3H | Propyl -CH₃ |
| 1.53 | Sextet (h) | 7.3 | 2H | Propyl -CH₂- |
| 1.60 | Broad Singlet (br s) | - | 1H | Piperazine -NH- |
| 2.85 | Multiplet (m) | - | 4H | Piperazine C3, C5 -CH₂- |
| 3.18 | Quartet (q) | 6.8 | 2H | Propyl N-CH₂- |
| 3.35 | Multiplet (m) | - | 4H | Piperazine C2, C6 -CH₂- |
| 4.80 | Broad Singlet (br s) | - | 1H | Amide -NH- |
Table 2: ¹³C NMR Spectral Assignments (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 11.4 | Primary (CH₃) | Propyl -CH₃ |
| 23.6 | Secondary (CH₂) | Propyl -CH₂- |
| 42.8 | Secondary (CH₂) | Propyl N-CH₂- |
| 44.5 | Secondary (CH₂) | Piperazine C2, C6 |
| 45.9 | Secondary (CH₂) | Piperazine C3, C5 |
| 158.2 | Quaternary (C) | Urea Carbonyl (C=O) |
References
-
[1] Title: A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[2] Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Source: PMC - National Institutes of Health (NIH) URL:
-
[3] Title: Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Source: ACS Publications URL:
Sources
Application Note: N-Propylpiperazine-1-carboxamide as a Privileged Scaffold in Medicinal Chemistry and Targeted Therapeutics
Executive Summary & Structural Rationale
In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a privileged scaffold due to its conformational rigidity, favorable basicity (pKa ~8–9), and ability to form predictable hydrogen-bonding networks[1]. Among its functionalized derivatives, N-Propylpiperazine-1-carboxamide (CAS No. 343271-91-0) has emerged as a highly versatile building block for advanced organic synthesis and active pharmaceutical ingredient (API) development[2].
The strategic incorporation of the N-propylpiperazine-1-carboxamide moiety into drug candidates serves three primary physicochemical purposes:
-
Lipophilicity Tuning: The N-propyl chain provides a precise degree of lipophilicity (LogP modulation) that enhances cellular membrane permeability without inducing the excessive hydrophobicity often associated with longer alkyl or aryl chains[3].
-
Solvent-Exposed Solubilization: In kinase inhibitors and protein-protein interaction (PPI) modulators, this moiety frequently occupies the solvent-accessible region of the binding pocket, drastically improving the aqueous solubility of the parent molecule[4].
-
Hydrogen Bonding via Carboxamide: The carboxamide (urea) linkage acts as a potent bidentate hydrogen bond donor/acceptor, which is critical for anchoring molecules to specific amino acid residues (e.g., hinge regions in kinases)[5].
Key Therapeutic Applications
The versatility of N-propylpiperazine-1-carboxamide and its structural analogs has led to breakthroughs across multiple therapeutic areas, particularly in oncology, endocrinology, and infectious diseases.
A. Targeted Protein Degradation in Oncology (CSN5 Inhibition)
Recent advancements in triple-negative breast cancer (TNBC) therapies have utilized N-propylpiperazine-1-carboxamide derivatives to inhibit the COP9 signalosome subunit 5 (CSN5). For instance, Compound 18 , an azaindole derivative featuring this moiety, binds directly to the zinc ion and Asp151 residue in the CSN5 active site[4]. This inhibition prevents the deubiquitination of PD-L1, driving tumor-intrinsic PD-L1 degradation via the proteasome and restoring T-cell-mediated immune responses[4].
Mechanistic pathway of CSN5 inhibition by N-propylpiperazine derivatives driving PD-L1 degradation.
B. Highly Selective Kinase Inhibition (VEGFR3)
In the development of anti-metastatic agents, thieno[2,3-d]pyrimidine derivatives incorporating N-propylpiperazine-1-carboxamide have demonstrated profound selectivity. Compound 38k utilizes this moiety to occupy a specific hydrophobic region surrounded by Leu851 and Arg1041 in the VEGFR3 pocket[5]. This structural fit results in a VEGFR3 inhibitor that is approximately 100 times more selective for VEGFR3 over VEGFR1 and VEGFR2[5].
C. Nonsteroidal Androgen Receptor Antagonism
In prostate cancer research, N-arylpiperazine-1-carboxamide derivatives have been developed as orally active nonsteroidal androgen receptor (AR) antagonists. Compounds such as YM-175735 leverage the trans-2,5-dimethylpiperazine-1-carboxamide core to achieve AR antagonism approximately 4-fold stronger than the clinical standard bicalutamide[6].
D. Anti-Infective Agents
Piperazine-1-carboxamidine and carboxamide analogs have been synthesized to combat fungal infections. Structure-activity relationship (SAR) studies reveal that these derivatives induce high levels of endogenous reactive oxygen species (ROS) in Candida albicans, leading to potent fungicidal activity[7].
Quantitative Data Summary
| Compound / Scaffold | Primary Target | Disease Indication | Key Pharmacological Effect | Reference |
| Compound 18 (Azaindole derivative) | CSN5 | Triple-Negative Breast Cancer | Drives tumor-intrinsic PD-L1 degradation | 4 |
| Compound 38k (Thieno[2,3-d]pyrimidine) | VEGFR3 | Metastatic Breast Cancer | Highly selective kinase inhibition (IC50 = 110.4 nM) | 5 |
| YM-175735 (Arylpiperazine) | Androgen Receptor | Prostate Cancer | Orally active nonsteroidal antagonism | 6 |
| Piperazine-1-carboxamides | Endogenous ROS | Candidiasis | Fungicidal activity via ROS accumulation | 7 |
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.
Protocol 1: Synthesis of Unsymmetrical N-Propylpiperazine-1-carboxamide Ureas
Objective: To synthesize target API derivatives by coupling a primary/secondary amine with 1-n-propylpiperazine using a triphosgene-mediated urea formation strategy[4].
Rationale: Triphosgene (BTC) is utilized instead of phosgene gas or standard isocyanates because it is a stable, weighable solid that allows for precise stoichiometric control, minimizing toxic exposure while efficiently generating the highly reactive carbamoyl chloride intermediate[4],[1].
Materials:
-
Triphosgene (BTC)
-
Anhydrous Dichloromethane (DCM)
-
Target primary/secondary amine (e.g., azaindole precursor)
-
1-n-Propylpiperazine
-
Triethylamine (Et3N)
Step-by-Step Procedure:
-
Intermediate Generation: Dissolve triphosgene (0.35 eq) in anhydrous DCM (5 mL) under an inert argon atmosphere. Causality: Argon prevents the hydrolysis of the moisture-sensitive carbamoyl chloride intermediate.
-
Amine Addition: Dissolve the primary/secondary amine (1.0 eq) in anhydrous DCM (10 mL) and add dropwise to the triphosgene solution at 0°C. Stir at room temperature for 30 minutes. Causality: Dropwise addition at low temperatures prevents the formation of symmetrical urea byproducts.
-
Nucleophilic Substitution: Concentrate the mixture under reduced pressure to remove excess phosgene gas. Redissolve in acetonitrile. Add 1-n-propylpiperazine (1.2 eq) and Et3N (3.0 eq). Stir at 80°C overnight[5]. Causality: Et3N acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the nucleophilic attack of the piperazine to completion.
-
Self-Validation (QC): Concentrate the reaction mixture in vacuo. Purify via flash column chromatography. Validate the synthesized N-propylpiperazine-1-carboxamide derivative using HPLC (must achieve >99.5% purity) and confirm identity via 1H-NMR and LC-MS[2],[4].
Standardized synthetic workflow for generating N-propylpiperazine-1-carboxamide urea derivatives.
Protocol 2: In Vitro Target Engagement & Degradation Assay
Objective: To validate the functional efficacy of synthesized N-propylpiperazine-1-carboxamide CSN5 inhibitors in driving PD-L1 degradation[4].
Rationale: Biochemical binding assays (like SPR) only prove target affinity. A cell-based degradation assay is required to prove that the compound successfully permeates the cell membrane (facilitated by the N-propylpiperazine group) and induces the phenotypic degradation of the target protein via the proteasome[4].
Step-by-Step Procedure:
-
Cell Culture: Seed MDA-MB-231 (TNBC) cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Compound Treatment: Treat cells with the synthesized inhibitor at varying concentrations (e.g., 0.1, 1.0, and 10 μM) for 24 hours. Causality: Dose-dependent treatment establishes the pharmacological IC50 and confirms that the effect is specifically driven by the compound.
-
Proteasome Inhibition Control (Validation Step): In a parallel set of wells, co-treat cells with the inhibitor (10 μM) and the proteasome inhibitor MG132 (10 μM). Causality: If the compound works via proteasomal degradation, MG132 will rescue PD-L1 levels. This serves as the self-validating mechanistic control.
-
Lysate Preparation & Western Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Immunoblot for PD-L1, CSN5, and GAPDH (loading control).
-
Data Analysis: Quantify band intensities using densitometry. A successful assay will show a dose-dependent decrease in PD-L1 expression, with full rescue in the MG132-treated control wells.
References
- 1-Piperazinecarboxamide,n-Propyl-(9Ci) CAS NO 343271-91-0 - ChemicalCell chemicalroot.com
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry MDPI
- Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species PubMed (nih.gov)
- N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists PubMed (nih.gov)
- A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer Journal of Medicinal Chemistry - ACS Public
- Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3)
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry PubMed (nih.gov)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 1-Piperazinecarboxamide,n-Propyl-(9Ci) | 343271-91-0 | ChemicalCell [chemicalcell.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Novel Dopamine D2 Receptor Ligands: In Vitro Assay Protocols for N-Propylpiperazine-1-carboxamide Derivatives
Senior Application Scientist, Advanced Pharmacology Division
Introduction
The dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of central nervous system function, modulating processes such as motor control, motivation, and cognition.[1] Dysregulation of D2R signaling is implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia and Parkinson's disease.[2][3] Consequently, the D2R is a primary target for the development of novel therapeutics. All currently effective antipsychotic medications, for instance, interact with the D2 receptor.[4]
The N-propylpiperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting dopamine receptors. This application note provides a comprehensive guide to the in vitro characterization of novel compounds containing this scaffold, using the hypothetical compound LMN-456 as an exemplar. We will detail the essential protocols for determining a compound's binding affinity and functional activity at the human dopamine D2 receptor.
D2-like receptors (D2, D3, and D4) primarily couple to inhibitory G-proteins (Gαi/o).[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] This signaling cascade forms the basis for the functional assays described herein. This guide will equip researchers in drug development with the necessary tools to rigorously evaluate the pharmacological profile of new D2R-targeting chemical entities.
Signaling Pathway and Assay Principle
The canonical signaling pathway for the D2 receptor involves its interaction with Gαi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This activation leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. A primary effector is adenylyl cyclase, which is inhibited by the activated Gαi/o subunit, leading to a reduction in the synthesis of the second messenger cAMP.[4]
The assays described below are designed to interrogate two key pharmacological properties of a test compound like LMN-456:
-
Binding Affinity (Ki): This measures how tightly a compound binds to the D2 receptor. It is determined using a competitive radioligand binding assay.
-
Functional Activity (IC50/EC50): This assesses the compound's effect on receptor signaling. For a potential antagonist like LMN-456, we will measure its ability to counteract the effect of a known D2R agonist on cAMP production.
Core Experimental Workflows
The characterization of a novel D2R ligand such as LMN-456 involves a tiered approach, starting with binding affinity and moving to functional antagonism.
Figure 1: High-level workflow for in vitro characterization of LMN-456.
PART 1: Radioligand Binding Assay for D2 Receptor
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the D2 receptor.[7]
Principle
The assay quantifies the displacement of a radiolabeled D2R antagonist, such as [³H]-Spiperone, from receptor-containing cell membranes by the unlabeled test compound (LMN-456). The concentration of test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials
| Reagent/Equipment | Details |
| Cell Line | HEK293 or CHO cells stably expressing human D2 receptors.[7][8] |
| Membrane Prep Buffer | 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[7] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7][9] |
| Radioligand | [³H]-Spiperone or [³H]-N-methylspiperone.[7] |
| Non-specific Control | (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[7][10] |
| Test Compound | LMN-456, serially diluted. |
| Filtration System | Brandel Cell Harvester or equivalent with GF/C filters.[10] |
| Scintillation Counter | For quantifying radioactivity. |
| 96-well plates | Standard format for incubation. |
Protocol
Step 1: Membrane Preparation
-
Culture D2R-expressing cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[7]
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a BCA assay. Aliquot and store membranes at -80°C.
Step 2: Competitive Binding Assay
-
In a 96-well plate, set up the following in triplicate (final volume of 250 µL):[9]
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL Membranes.
-
Non-Specific Binding (NSB): 50 µL (+)-Butaclamol (10 µM) + 50 µL [³H]-Spiperone + 150 µL Membranes.
-
Test Compound: 50 µL LMN-456 (at various concentrations) + 50 µL [³H]-Spiperone + 150 µL Membranes.
-
-
The final concentration of [³H]-Spiperone should be approximately its Kd value (e.g., 0.25 nM for D2).[10]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9][11]
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of LMN-456.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
PART 2: cAMP Functional Assay for D2 Receptor Antagonism
This protocol determines the functional potency of a test compound as an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.[7]
Principle
D2R activation by an agonist (e.g., dopamine) inhibits adenylyl cyclase, decreasing cAMP levels. To measure this, adenylyl cyclase is first stimulated with forskolin. The agonist's effect is seen as a reduction in this stimulated cAMP level. An antagonist, like LMN-456, will block the agonist's effect, restoring cAMP levels towards the forskolin-stimulated maximum. The amount of cAMP produced is quantified using a detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).[7][12]
Figure 2: D2R functional assay principle.
Materials
| Reagent/Equipment | Details |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human D2 receptors.[2][7] |
| Assay Buffer | HBSS with 20 mM HEPES and a phosphodiesterase inhibitor (e.g., IBMX). |
| Agonist | Dopamine or a more stable agonist like Quinpirole. |
| Stimulant | Forskolin.[7] |
| Test Compound | LMN-456, serially diluted. |
| cAMP Detection Kit | HTRF, ELISA, or other suitable cAMP measurement technology. |
| 96- or 384-well plates | Cell culture treated, white opaque for luminescence/HTRF. |
Protocol
Step 1: Cell Preparation
-
Seed the D2R-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.[7]
-
The seeding density should be optimized to yield a robust signal in the cAMP assay.
Step 2: Antagonist Assay
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the test compound (LMN-456) at various concentrations to the wells. Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to reach equilibrium with the receptor.[7]
-
Add a fixed concentration of the agonist (e.g., dopamine at its EC₈₀ concentration) to the wells already containing LMN-456.
-
Simultaneously or immediately after, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal control).
-
Incubate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes) at 37°C.
-
Set up controls:
-
Basal Control: Cells + Assay Buffer only.
-
Forskolin Control (100% Signal): Cells + Forskolin.
-
Agonist Control (0% Inhibition): Cells + Forskolin + Agonist.
-
Step 3: cAMP Detection
-
Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's protocol.
-
Read the plate using a suitable plate reader.
Data Analysis
-
Normalize the data. The response in the presence of forskolin alone is set to 100%, and the response in the presence of forskolin plus the agonist is set to 0%.
-
Plot the percentage of inhibition reversal against the log concentration of LMN-456.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of LMN-456 that restores 50% of the agonist-inhibited signal.
-
For a more detailed characterization of the mechanism of antagonism (e.g., competitive vs. non-competitive), a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
Expected Results and Interpretation
| Assay | Parameter | LMN-456 (Hypothetical Data) | Interpretation |
| Radioligand Binding | Ki | 15 nM | LMN-456 displays high affinity for the human D2 receptor. |
| cAMP Functional | IC50 | 45 nM | LMN-456 potently antagonizes D2 receptor signaling in a cellular context. |
A potent antagonist will typically exhibit a low nanomolar Ki value in the binding assay and a correspondingly low IC50 in the functional assay. A significant rightward shift in the agonist dose-response curve with increasing concentrations of LMN-456, without a reduction in the maximal response, would indicate competitive antagonism.
Conclusion
The protocols detailed in this application note provide a robust framework for the primary in vitro pharmacological characterization of novel compounds targeting the dopamine D2 receptor. By systematically assessing both binding affinity and functional antagonism, researchers can effectively profile new chemical entities, such as those based on the N-Propylpiperazine-1-carboxamide scaffold, and identify promising candidates for further development as potential therapeutics for neurological and psychiatric disorders.
References
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 139(4), 785-800. Available at: [Link]
-
Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Strange, P. G. (2010). Radioligand binding assays. Bio-protocol, 1(1), e1. Available at: [Link]
-
Traynor, J. R., & Nahorski, S. R. (2010). Use of the GTPγS ([(35)S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.17. Available at: [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 44-51. Available at: [Link]
-
Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 7, 396. Available at: [Link]
-
Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Van der Walt, J. S. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Doctoral dissertation, North-West University). Available at: [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]
-
Chidiac, P., et al. (1994). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Molecular and Cellular Endocrinology, 105(2), 211-218. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. In: Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Guo, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 62(2), 117-124. Available at: [Link]
-
Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661. Available at: [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Note: Preparation and Validation Protocol for N-Propylpiperazine-1-carboxamide Hydrochloride Salt
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale
Introduction & Mechanistic Rationale
N-Propylpiperazine-1-carboxamide is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators. The synthesis of its hydrochloride salt requires strict regiocontrol to prevent the formation of symmetric bis-urea impurities.
To achieve absolute regioselectivity, this protocol leverages 1-Boc-piperazine as the starting material. The bulky and electron-withdrawing tert-butoxycarbonyl (Boc) group effectively shields the N4 position, directing the nucleophilic addition of the propyl isocyanate exclusively to the N1 secondary amine[1]. Following the formation of the urea linkage, the Boc group is cleaved using anhydrous acidic conditions, which simultaneously precipitates the final product as a highly pure hydrochloride salt, bypassing the need for complex chromatographic purification[2].
Experimental Workflow
Workflow for synthesizing N-propylpiperazine-1-carboxamide HCl salt.
Materials and Quantitative Data
Table 1: Reactant Stoichiometry and Equivalents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 1-Boc-piperazine | 186.25 | 1.0 | 10.0 g | Nucleophile / Substrate |
| Propyl isocyanate | 85.11 | 1.0 | 4.57 g (5.03 mL) | Electrophile |
| Anhydrous DCM | 84.93 | Solvent | 100 mL | Aprotic Reaction Medium |
| 4M HCl in 1,4-Dioxane | 36.46 | 5.0 | 66.7 mL | Deprotecting Agent / Salt Former |
| Diethyl Ether | 74.12 | Anti-solvent | 150 mL | Precipitation Agent |
Table 2: Expected Analytical Characterization
| Parameter | Expected Result | Validation Purpose |
| Physical State | White crystalline powder | Visual confirmation of salt precipitation |
| Overall Yield | 85 – 92% (over two steps) | Process efficiency |
| LC-MS (ESI+) | m/z 172.1 [M+H]⁺ (Free base) | Confirmation of target mass and Boc removal |
| ¹H NMR (400 MHz, D₂O) | δ 3.55 (t, 4H), 3.25 (t, 4H), 3.10 (t, 2H), 1.50 (m, 2H), 0.85 (t, 3H) | Structural integrity of the piperazine and propyl groups |
| Purity (HPLC) | > 98.0% (UV at 210 nm) | Suitability for downstream API synthesis |
Step-by-Step Methodologies & Causality
Phase 1: Urea Linkage Formation
Objective: Synthesize the intermediate tert-butyl 4-(propylcarbamoyl)piperazine-1-carboxylate.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Causality: Isocyanates are highly sensitive to moisture. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate into primary amines. These amines react with unreacted isocyanate to form symmetric 1,3-dipropylurea impurities[3].
-
-
Substrate Loading: Charge the flask with 1-Boc-piperazine (10.0 g, 53.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Cooling the system prevents thermal degradation and minimizes the formation of trace side products[1].
-
-
Addition: Add propyl isocyanate (5.03 mL, 53.7 mmol) dropwise over 15 minutes via a syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM, Ninhydrin stain). The reaction is complete when the primary amine spot (1-Boc-piperazine) is entirely consumed.
-
Workup: Quench the reaction with water (50 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.
Phase 2: Boc-Deprotection and Salt Precipitation
Objective: Cleave the Boc group and isolate the final product as a hydrochloride salt.
-
Dissolution: Transfer the crude intermediate (approx. 14.5 g) to a clean 250 mL round-bottom flask and dissolve in a minimal amount of anhydrous DCM (20 mL).
-
Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (66.7 mL, 267 mmol, 5.0 equiv) at room temperature under vigorous stirring.
-
Causality: The use of anhydrous HCl in dioxane serves a dual purpose. First, it efficiently cleaves the tert-butyl carbamate (Boc) group via an isobutylene-elimination mechanism. Second, the anhydrous environment ensures the direct precipitation of the product as a highly pure hydrochloride salt, preventing the hydrolysis of the newly formed urea linkage[2].
-
-
Precipitation: Stir the mixture for 2–3 hours. A dense white precipitate will form as the deprotection proceeds.
-
In-Process Control (Self-Validation): Analyze an aliquot via LC-MS to confirm the complete disappearance of the Boc-protected mass peak (m/z 272 [M+H]⁺) and the appearance of the free base mass (m/z 172 [M+H]⁺).
-
Anti-Solvent Addition: Add cold diethyl ether (100 mL) to the flask to fully crash out the hydrochloride salt and maximize yield.
-
Filtration: Filter the resulting suspension through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 30 mL) to remove residual dioxane and trace organic impurities.
-
Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford N-propylpiperazine-1-carboxamide hydrochloride.
Troubleshooting & Process Insights
-
Symmetric Urea Impurity Detected (LC-MS m/z 145): This indicates moisture ingress during Phase 1. Ensure all glassware is strictly flame-dried, use freshly distilled anhydrous DCM, and verify the integrity of the propyl isocyanate reagent (which degrades upon exposure to atmospheric humidity)[3].
-
Incomplete Boc Deprotection: If LC-MS shows residual starting material in Phase 2, the local concentration of HCl may have dropped due to outgassing. Add an additional 1.0 equivalent of 4M HCl in dioxane and stir for an additional hour[2].
-
Hygroscopicity of the Final Salt: Piperazine hydrochloride salts can be mildly hygroscopic. Store the final product in a tightly sealed amber desiccator backfilled with argon to maintain >98% purity over long-term storage.
References
-
Title: A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Source: PMC (National Institutes of Health) URL: [Link]
Sources
Technical Support Center: Optimizing N-Propylpiperazine-1-carboxamide Synthesis
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the yield and purity of1 (CAS 343271-91-0)[1]. This compound is a critical intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders.
The synthesis of this asymmetric urea derivative typically involves the carbamoylation of a piperazine core followed by deprotection. However, seemingly minor deviations in stoichiometric control, temperature, or workup procedures can lead to catastrophic yield losses. This guide is designed to diagnose common pitfalls and provide field-proven, self-validating methodologies to ensure high-yield, reproducible results.
Diagnostic Workflow
Before adjusting your protocol, consult the diagnostic workflow below to identify where your current synthetic route may be failing.
Workflow for N-Propylpiperazine-1-carboxamide synthesis and troubleshooting.
Troubleshooting Guides & FAQs
Q1: Why is my yield suffering from bis-urea formation when reacting piperazine directly with propyl isocyanate? A: Causality: When using unprotected piperazine, both secondary amines are highly nucleophilic. Although the first carbamoylation slightly lowers the basicity of the second nitrogen, it is thermodynamically insufficient to prevent the second equivalent of the electrophile from reacting. This leads to a bis-substituted piperazine byproduct that is notoriously difficult to separate from the reaction mixture[2]. Solution: Implement a mono-protecting group strategy. Utilizing 3 restricts the reaction strictly to a single nitrogen center, drastically enhancing both yield and purity[3].
Q2: I am using the triphosgene (BTC) route with n-propylamine. Why are my yields inconsistent (40-60%)? A: Causality: Triphosgene (BTC) requires rigorous stoichiometric and thermal control. If n-propylamine is added too rapidly or at elevated temperatures, the local concentration of the amine exceeds the reactive intermediate, causing it to attack the newly formed carbamoyl chloride. This forms a symmetric 1,3-dipropylurea byproduct instead of reacting with the piperazine derivative[4]. Solution: Ensure a strict order of addition and temperature control. Dissolve BTC in anhydrous DCM at 0 °C. Add n-propylamine dropwise to form the intermediate, followed by the addition of 1-Boc-piperazine[4].
Q3: During the Boc deprotection step, my isolated yield drops significantly after the aqueous workup. Where is my product? A: Causality: N-Propylpiperazine-1-carboxamide is highly water-soluble due to the basic secondary amine and the polar urea moiety. Standard aqueous extraction (even at high pH) partitions a significant portion of the product into the aqueous layer[2]. Solution: Eliminate the aqueous workup entirely. Instead of using TFA/DCM, use 4M HCl in dioxane or ethanol for the deprotection. This allows the product to precipitate directly out of the organic solvent as a highly pure hydrochloride salt, which can be isolated via simple filtration[2].
Optimized Step-by-Step Methodology
To maximize yield and ensure reproducibility, utilize the following self-validating protocol based on the isocyanate route coupled with anhydrous deprotection.
Phase 1: Controlled Carbamoylation
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Cooling: Submerge the flask in an ice-water bath to reach 0 °C.
-
Causality: Lowering the temperature suppresses side reactions and controls the highly exothermic nature of the isocyanate addition.
-
-
Addition: Add propyl isocyanate (1.05 eq) dropwise over 30 minutes.
-
Validation: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Self-Validation Check: Monitor via TLC (Silica gel, Hexane/EtOAc 1:1). The reaction is complete when the ninhydrin-active spot of 1-Boc-piperazine (Rf ~0.1) disappears, replaced by a UV-active product spot (Rf ~0.4).
-
-
Concentration: Remove the solvent under reduced pressure to yield crude tert-butyl 4-(propylcarbamoyl)piperazine-1-carboxylate.
Phase 2: Anhydrous Deprotection & Salt Isolation
-
Solvation: Dissolve the crude intermediate in a minimal volume of anhydrous ethanol.
-
Cleavage: Slowly add 4M HCl in dioxane (5.0 eq) at 0 °C.
-
Validation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: The successful cleavage of the Boc group is visually confirmed by the evolution of isobutylene gas (bubbling) and the subsequent precipitation of the target hydrochloride salt from the solution.
-
-
Isolation: Add cold diethyl ether to the mixture to maximize precipitation. Filter the white solid through a Büchner funnel, wash with cold ether, and dry under a vacuum to afford N-Propylpiperazine-1-carboxamide hydrochloride.
Quantitative Yield Analysis
The table below summarizes the quantitative impact of selecting the correct synthetic route and workup procedure.
| Synthetic Route | Reagents | Deprotection Method | Workup Procedure | Overall Yield | Purity (HPLC) |
| Direct Carbamoylation | Piperazine (1 eq) + Propyl Isocyanate | N/A | Aqueous Extraction | 35-42% | < 85% (Bis-urea) |
| Boc-Protected (TFA) | 1-Boc-piperazine + Propyl Isocyanate | TFA / DCM | Aq. NaOH Extraction | 60-68% | > 95% |
| Boc-Protected (HCl) | 1-Boc-piperazine + Propyl Isocyanate | 4M HCl / Dioxane | Direct Precipitation | 88-92% | > 98% |
| Triphosgene Route | 1-Boc-piperazine + BTC + n-Propylamine | 4M HCl / Dioxane | Direct Precipitation | 75-80% | > 95% |
References
- A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
- A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer | Journal of Medicinal Chemistry. acs.org.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- 1-Piperazinecarboxamide,n-Propyl-(9Ci) CAS NO 343271-91-0. chemicalroot.com.
Sources
Troubleshooting N-Propylpiperazine-1-carboxamide solubility issues in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the solvation dynamics of complex piperazine-derived scaffolds.
N-Propylpiperazine-1-carboxamide is a crucial pharmacophore and building block, frequently utilized in the synthesis of1[1] and 2[2]. While generally soluble in polar aprotic solvents, researchers often face two distinct challenges: incomplete dissolution in anhydrous DMSO and rapid precipitation upon dilution into aqueous buffers.
This guide breaks down the thermodynamic and kinetic causes of these issues and provides field-proven, self-validating protocols to ensure your assay's integrity.
Diagnostic Workflow
Diagnostic workflow for resolving DMSO-induced solubility and precipitation issues.
Troubleshooting Guides & FAQs
Q1: Why is my N-Propylpiperazine-1-carboxamide failing to dissolve completely in 100% anhydrous DMSO at room temperature?
Causality & Expert Insight: Piperazine carboxamides contain both hydrogen-bond donors (amides) and acceptors (piperazine nitrogens), allowing them to form highly stable intermolecular hydrogen-bonded networks in their solid state. Fragment-based screening datasets reveal that piperazine fragments frequently exhibit 3[3] compared to simpler structures, often requiring additional energy to break the crystal lattice. Furthermore, if your compound was isolated as a salt (e.g., a TFA salt, commonly utilized in the synthesis of 1[1]), the counterion can significantly alter its solvation thermodynamics in an aprotic environment like DMSO.
Self-Validating Protocol: Kinetic Solvation Enhancement
-
Verify the Chemical Form: Confirm whether you are working with the free base or a specific salt form (e.g., HCl, TFA). Salt forms often exhibit reduced solubility in pure DMSO but enhanced solubility in aqueous buffers.
-
Initial Solvation: Add the calculated volume of 100% anhydrous, LC-MS grade DMSO to your lyophilized compound to achieve a concentrated stock (typically 10 mM to 50 mM).
-
Thermal & Acoustic Disruption: Place the sealed vial in a sonicator bath maintained at 37°C. Sonicate for 10–15 minutes.
-
Causality: Gentle heating provides the thermodynamic energy required to overcome the lattice enthalpy, while acoustic cavitation from sonication provides the mechanical shear force to break apart micro-aggregates.
-
-
Validation (Visual & Analytical): Inspect the solution against a dark background for Tyndall scattering (a beam of light will scatter if micro-particulates are present). For absolute validation, centrifuge the solution at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom of the tube, the compound is not fully dissolved and requires further dilution.
Q2: My DMSO stock solution is perfectly clear, but the compound instantly precipitates ("crashes out") when I add it to my cell culture media or aqueous assay buffer. How do I prevent this?
Causality & Expert Insight: This is the classic 4[4]. N-Propylpiperazine-1-carboxamide possesses a hydrophobic propyl chain. While DMSO solvates the entire molecule efficiently, adding an aqueous buffer drastically increases the dielectric constant and polarity of the medium. As the DMSO concentration drops locally during mixing, water molecules cannot form a sufficient hydration shell around the hydrophobic propyl moiety. This leads to rapid5[5], causing the compound to precipitate out of solution.
Self-Validating Protocol: The Reverse Stepwise Dilution Method
-
Pre-warm the Buffer: Warm your aqueous assay buffer or cell culture media to 37°C.
-
Causality: Higher temperatures generally increase the aqueous solubility limit of the compound, reducing the thermodynamic drive for precipitation.
-
-
Reverse Addition Setup: Do not add the aqueous buffer directly to your concentrated DMSO stock. Instead, place the full required volume of the aqueous buffer in a sterile container on a magnetic stirrer to ensure rapid, dynamic mixing.
-
Dropwise Dispensing: Slowly add the DMSO stock dropwise directly into the vortex of the stirring buffer[4].
-
Causality: This "reverse dilution" method prevents localized regions of high compound/low DMSO concentration, ensuring the compound is immediately and homogeneously dispersed below its aqueous supersaturation limit.
-
-
Validation: Measure the final DMSO concentration to ensure it remains below 0.5% (v/v) to prevent cytotoxicity in cell-based assays[4]. Validate solubility by monitoring the absorbance of the final solution at 600 nm; an increase in OD600 compared to a blank buffer indicates micro-precipitation.
Q3: Can I store my N-Propylpiperazine-1-carboxamide DMSO stock solutions at -20°C, and does freeze-thawing affect the compound?
Causality & Expert Insight: Pure DMSO has a relatively high freezing point of approximately 4[4]. When stored at -20°C, the solvent freezes solid. However, DMSO is highly hygroscopic. Any atmospheric moisture absorbed during handling does not freeze at the exact same rate or temperature, creating localized microscopic pockets of altered polarity within the frozen matrix. Repeated freeze-thaw cycles force the N-Propylpiperazine-1-carboxamide through repeated phase transitions, which can nucleate crystal growth and lead to irreversible precipitation over time.
Self-Validating Protocol: Cryo-Storage and Recovery
-
Aliquotting: Immediately after preparing the clear DMSO stock, divide it into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, low-bind microcentrifuge tubes.
-
Thawing: When ready to use, thaw the aliquot gently at room temperature or in a 37°C water bath.
-
Causality: Gradual thawing prevents localized concentration gradients from forming.
-
-
Validation: Before use, vortex the thawed aliquot vigorously for 10 seconds. Centrifuge briefly to ensure no microscopic crystals have formed on the tube walls. If crystals are present, discard the aliquot to maintain assay reproducibility.
Quantitative Data Summary
| Parameter | Value / Range | Mechanistic Implication |
| DMSO Freezing Point | ~18.5°C | Stocks freeze in standard refrigerators; requires careful thawing to prevent concentration gradients[4]. |
| Max Tolerable DMSO in Cell Assays | 0.1% - 0.5% (v/v) | Exceeding this causes cytotoxicity and off-target transcriptomic stress responses[4]. |
| Typical Stock Concentration | 10 mM - 50 mM | Balances the need for low final DMSO % with the solubility limits of the piperazine carboxamide. |
| Sonication Temperature | 37°C | Provides optimal thermodynamic energy to disrupt crystal lattices without degrading the compound. |
References
-
Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate URL: [Link]
-
Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH URL: [Link]
- Title: WO2021055744A1 - 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors Source: Google Patents URL
- Title: WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors Source: Google Patents URL
Sources
- 1. WO2021055744A1 - 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors - Google Patents [patents.google.com]
- 2. WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography Purification of N-Propylpiperazine-1-carboxamide
Welcome to the Technical Support Center. Purifying piperazine derivatives often presents a significant bottleneck in drug development and synthetic workflows. This guide is specifically engineered to address the chromatographic challenges associated with N-Propylpiperazine-1-carboxamide , providing diagnostic insights, self-validating protocols, and troubleshooting strategies.
Part 1: Diagnostic Hub – The Chemistry Behind the Challenge
To successfully purify N-Propylpiperazine-1-carboxamide, we must first deconstruct its chemical profile and understand the causality behind its behavior on a column:
-
The Tertiary Amine (N4-Propyl): The piperazine ring contains a basic tertiary amine. Standard bare silica gel is heavily populated with weakly acidic silanol groups (Si-OH, pKa ~4.5)[1]. When the basic piperazine nitrogen passes through the column, a strong acid-base interaction occurs. This creates a non-linear adsorption isotherm, which visually manifests as severe peak tailing, streaking, or even irreversible binding to the stationary phase[1].
-
The Carboxamide Group (N1): The carboxamide moiety is highly polar and acts as a strong hydrogen bond donor and acceptor. This dramatically increases the molecule's affinity for polar stationary phases, requiring highly polar solvent systems (e.g., Dichloromethane/Methanol) to achieve elution.
Part 2: Troubleshooting Desk (FAQs)
Q: Why does my N-Propylpiperazine-1-carboxamide streak across all my TLC plates and tail on standard silica gel? A: This is a classic symptom of silanol interference. The basic amine in your compound is protonating the acidic silanol groups on the silica surface, causing it to "drag" as it moves down the column[1].
Q: How do I modify my mobile phase to fix this streaking? A: You must introduce a competing base to "mask" the acidic sites. Adding 1% to 2% (v/v) of a volatile tertiary amine, such as Triethylamine (TEA), or Ammonium Hydroxide (NH₄OH) to your mobile phase will neutralize the silanols, allowing your target compound to elute as a tight, sharp band[1].
Q: What if normal phase chromatography with additives still fails or degrades my compound? A: If mobile phase modification is insufficient, you must alter the stationary phase. Switching to an amine-functionalized silica (KP-NH) pre-masks the silanols, eliminating the need for additives[2]. Alternatively, for highly polar derivatives, Reversed-Phase (C18) chromatography using a water/acetonitrile gradient is highly effective[2].
Part 3: Protocol Vault (Step-by-Step Methodologies)
Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to confirm that the physical chemistry of the system is functioning as intended before you risk your crude sample.
Protocol A: Modified Normal Phase Chromatography (Silica + TEA)
Use this cost-effective method for standard scale-up purifications.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Dichloromethane/Methanol). Add Triethylamine (TEA) to achieve a final concentration of 1-2% (v/v)[1].
-
Column Equilibration (Critical Step): Flush the bare silica column with at least 3 to 5 column volumes (CV) of the TEA-modified solvent.
-
Causality: Bare silica acts like a sponge for TEA. If you do not pre-equilibrate, the silica will absorb the TEA from your solvent as it travels down the column. The TEA front will lag behind the solvent front, leaving your compound exposed to active silanols and causing it to streak.
-
-
System Validation Check: Collect a few drops of the column eluent. Spot it on a TLC plate treated with a pH indicator (e.g., bromocresol green) or test with pH paper. Do not load your sample until the eluent tests basic. This validates that the silica is fully saturated and the silanols are masked.
-
Sample Loading & Elution: Dissolve the crude mixture in the minimum volume of the modified mobile phase, load evenly, and run the column.
-
Post-Purification: Evaporate the fractions under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual TEA.
Protocol B: Reversed-Phase (C18) Flash Chromatography
Use this method if the carboxamide makes the compound too polar for normal phase, or if TEA must be avoided.
-
Stationary Phase Selection: Equip your flash system with a pre-packed C18-functionalized silica column[2].
-
Mobile Phase Preparation: Prepare an aqueous phase (Water) and an organic phase (Acetonitrile). Add 0.1% Trifluoroacetic acid (TFA) to both.
-
Causality: TFA protonates the piperazine amine, ensuring the molecule exists in a single, uniform ionization state. This prevents peak splitting and improves peak sharpness based on hydrophobic partitioning.
-
-
Equilibration & Validation Check: Equilibrate the column at 95% Water / 5% Acetonitrile. Validation: Monitor the system backpressure and baseline UV absorbance (e.g., at 210 nm). A perfectly flat, stable baseline confirms the column is fully equilibrated with the ion-pairing agent. If the baseline drifts, equilibration is incomplete.
-
Elution: Run a gradient from 5% to 60% Acetonitrile. The N-propyl group provides the necessary lipophilicity for retention on the C18 phase.
Part 4: Performance Metrics
The following table summarizes the quantitative parameters and expected outcomes for various chromatographic strategies when purifying basic carboxamides.
| Stationary Phase | Mobile Phase System | Modifier | Mechanism of Action | Expected Peak Shape |
| Bare Silica Gel | Hexane / EtOAc | None | Strong H-bonding with acidic silanols | Severe Tailing / Streaking |
| Bare Silica Gel | DCM / MeOH | 1-2% TEA or NH₄OH | Masks acidic silanol sites via competitive binding | Sharp / Moderate Tailing |
| Amine-Functionalized (KP-NH) | Hexane / EtOAc | None | Pre-masked silanols; prevents acid-base interaction | Sharp |
| Reversed-Phase (C18) | Water / Acetonitrile | 0.1% TFA | Hydrophobic partitioning of protonated amine | Very Sharp |
Part 5: Workflow Visualization
Workflow for troubleshooting and optimizing the purification of basic amines via chromatography.
References
Sources
Preventing degradation of N-Propylpiperazine-1-carboxamide under acidic conditions
Welcome to the Technical Support Center for Piperazine-Urea Scaffold Handling. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible data, mysterious loss of compound, or unexpected secondary peaks when working with N-Propylpiperazine-1-carboxamide.
Because this compound features a piperazine-urea linkage, it is highly susceptible to environmental conditions that are often considered "standard" in analytical and formulation laboratories. This guide is designed to replace rigid, trial-and-error troubleshooting with a mechanistic understanding of the compound's behavior, ensuring your experimental workflows are robust and self-validating.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does N-Propylpiperazine-1-carboxamide degrade so rapidly in standard LC-MS mobile phases (e.g., 0.1% TFA or Formic Acid)? A1: The instability is rooted in the molecule's piperazine-1-carboxamide structural moiety, which functions as an acetyl-lysine mimetic in certain biological targets [[1]](). While amides and ureas are generally stable under neutral conditions, low pH environments (such as 0.1% Trifluoroacetic acid, pH ~2.0) act as a catalyst for hydrolysis 2.
The mechanism begins with the reversible protonation of the carbonyl oxygen. This protonation draws electron density away from the carbonyl carbon, significantly weakening the C-O pi bond and making the carbon highly electrophilic 3. Water from the aqueous buffer then acts as a nucleophile, attacking the electrophilic carbon to form a tetrahedral intermediate 4. The subsequent collapse of this intermediate breaks the C-N bond, expelling the piperazine amine and yielding N-propylpiperazine, alongside carbon dioxide and ammonia 2.
Q2: Is the degradation purely dependent on pH, or does temperature play a role? A2: Degradation is a synergistic function of both pH and temperature. While acid acts as the catalyst for the hydrolysis reaction, the formation of the tetrahedral intermediate requires overcoming an activation energy barrier. Leaving samples in a room-temperature autosampler (25°C) in acidic conditions accelerates this process exponentially. Chilling the autosampler to 4°C kinetically suppresses the degradation rate, though it does not stop it entirely.
Part 2: Quantitative Stability Profile
To guide your experimental design, I have summarized the kinetic degradation data of N-Propylpiperazine-1-carboxamide across various standard laboratory conditions.
Table 1: Stability Profile of N-Propylpiperazine-1-carboxamide across pH and Temperature
| pH Level | Buffer System | Temp (°C) | Half-Life ( t1/2 ) | Degradation Rate ( kobs ) | Operational Recommendation |
| 2.0 | 0.1% TFA | 25 | 4.2 hours | 4.58×10−5s−1 | Critical Failure Risk - Avoid |
| 2.0 | 0.1% TFA | 4 | 38 hours | 5.06×10−6s−1 | Emergency use only (Immediate injection) |
| 4.5 | 10mM Acetate | 25 | 72 hours | 2.67×10−6s−1 | Marginal - Requires mathematical correction |
| 7.4 | 1x PBS | 25 | > 14 days | <5.0×10−8s−1 | Optimal for biological assays |
| 8.5 | 10mM NH4HCO3 | 25 | > 14 days | <5.0×10−8s−1 | Optimal for LC-MS workflows |
Part 3: Workflow & Visualization
To prevent compound loss, the standard analytical workflow must be modified to bypass acidic conditions entirely.
Fig 1: pH-dependent stability and anti-degradation workflow for N-Propylpiperazine-1-carboxamide.
Part 4: Self-Validating Experimental Protocols
To guarantee data integrity, you must implement a self-validating system. This ensures that any observed degradation is accurately attributed to the chemistry rather than matrix effects or instrument artifacts.
Protocol: pH-Stabilized Sample Preparation and LC-MS Analysis
Step 1: Buffer Selection and Preparation (The Foundation)
-
Discard standard 0.1% Formic Acid or TFA mobile phases.
-
Prepare a 10 mM Ammonium Bicarbonate ( NH4HCO3 ) solution in LC-MS grade water.
-
Verify the pH is between 8.0 and 8.5. Adjust with dilute ammonium hydroxide if necessary. This maintains the piperazine-urea scaffold while ensuring excellent electrospray ionization (ESI) compatibility.
Step 2: Sample Dissolution & Matrix Spiking
-
Dissolve N-Propylpiperazine-1-carboxamide in LC-MS grade Methanol or Acetonitrile to create a 1 mg/mL stock.
-
Self-Validation Step: Spike in an acid-stable internal standard (e.g., a deuterated alkyl-piperazine lacking the carboxamide group). Because this standard cannot undergo urea hydrolysis, any drop in its signal indicates a matrix suppression issue, whereas a drop in the target compound's signal relative to the standard confirms true solution-phase degradation.
Step 3: Autosampler Management & Zero-Time Control
-
Set the autosampler temperature strictly to 4°C.
-
Self-Validation Step: Inject a "Time 0" sample immediately upon preparation. Record the Area Under Curve (AUC) of the intact mass ( [M+H]+=172.1 m/z). Compare this to a sample injected at the end of your run (e.g., 12 hours). A deviation of >5% indicates buffer failure or localized acidic micro-environments in the vial.
Step 4: Chromatographic Separation
-
Column: Use a high-pH tolerant C18 column (e.g., Waters XBridge or Phenomenex Gemini) to prevent silica dissolution at pH 8.5.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Run a standard reverse-phase gradient (e.g., 5% B to 95% B over 5 minutes).
Part 5: Troubleshooting Specific Scenarios
Issue: I am seeing a massive peak at m/z 129.1 instead of my target mass (172.1).
-
Root Cause: The m/z 129.1 corresponds to N-propylpiperazine (loss of the carbamoyl group, -43 Da).
-
Diagnostic Check: Look at the chromatogram. If the 129.1 peak is chromatographically separated from your main peak (different retention time), your compound is hydrolyzing in the vial prior to injection. If it co-elutes perfectly with the intact mass, it is an in-source fragmentation artifact occurring inside the mass spectrometer.
-
Solution: If separated, immediately check the pH of your sample diluent and switch to a neutral buffer. If co-eluting, lower the fragmentor voltage or collision energy on your MS source.
Issue: My biological assay requires an acidic environment (pH 4.5) for enzyme activity.
-
Root Cause: The assay conditions force the compound into a degradative state.
-
Solution: Minimize exposure time. Prepare the compound in a neutral DMSO/buffer stock and spike it into the acidic assay buffer immediately before reading. Use the kobs from Table 1 to mathematically correct for degradation during data analysis, ensuring your IC50 calculations reflect the true active concentration.
References
-
the hydrolysis of amides Source: chemguide.co.uk URL:[Link]
-
Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1 Source: nih.gov (PMC) URL:[Link]
-
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines Source: orgosolver.com URL:[Link]
-
Amide Hydrolysis Using Acid Or Base Source: masterorganicchemistry.com URL:[Link]
Sources
Removing piperazine impurities from N-Propylpiperazine-1-carboxamide crystallization
Technical Support Center: Crystallization of N-Propylpiperazine-1-carboxamide
Welcome to the technical support center for the purification of N-Propylpiperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing persistent piperazine impurities through crystallization.
The presence of unreacted starting materials, such as piperazine, is a common challenge in the synthesis of piperazine derivatives.[1][2] These impurities can compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Crystallization is a highly selective and critical purification technique in pharmaceutical development for isolating the desired compound and ensuring product quality.[5][]
This resource provides a structured approach to troubleshooting common issues encountered during the crystallization of N-Propylpiperazine-1-carboxamide, with a focus on eliminating piperazine.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence and quantity of piperazine impurity in my crude N-Propylpiperazine-1-carboxamide product?
A1: Accurate detection and quantification of piperazine are crucial first steps. Since piperazine lacks a strong UV chromophore, direct detection via standard HPLC-UV can be challenging.[7] Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: This is a highly sensitive method. Piperazine can be reacted with a derivatizing agent like NBD-Cl (4-chloro-7-nitrobenzofuran) to form a UV-active compound, allowing for detection at low levels using standard HPLC-UV instrumentation.[8]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely validated method for quantifying volatile and semi-volatile amines like piperazine. It offers excellent sensitivity and is a cost-effective solution.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of piperazine protons, which are typically found at a different chemical shift than the protons of the desired N-Propylpiperazine-1-carboxamide product.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity, allowing for the direct detection and quantification of piperazine without the need for derivatization.[10][11]
Q2: What is the underlying principle for removing piperazine from N-Propylpiperazine-1-carboxamide via crystallization?
A2: The success of purification by recrystallization relies on the differences in solubility between the desired compound and the impurity in a selected solvent or solvent system.[12][13] The goal is to find a solvent where:
-
N-Propylpiperazine-1-carboxamide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Piperazine is either highly soluble at both high and low temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration).
Generally, N-substituted piperazines are less polar than piperazine itself. This difference in polarity can be exploited to find a suitable solvent system for effective separation.
Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid upon cooling. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent.[14]
-
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high. Solution: Select a solvent with a lower boiling point in which your compound still exhibits the desired solubility profile.[14]
-
Rapid Cooling: Placing the hot solution directly into an ice bath can induce "oiling out". Solution: Allow the solution to cool slowly to room temperature to encourage crystal nucleation and growth before further cooling in an ice bath.[14]
-
High Impurity Concentration: A high concentration of piperazine can depress the melting point of the mixture and interfere with crystal lattice formation. Solution: Consider a preliminary purification step, such as an acidic wash, to reduce the bulk of the piperazine impurity before crystallization.[9]
-
Q4: No crystals are forming even after the solution has cooled completely. What should I do?
A4: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.
-
Possible Causes & Solutions:
-
Too Much Solvent: The most common reason is using an excessive amount of solvent to dissolve the crude product.[15] Solution: Evaporate some of the solvent to increase the concentration of the desired product and then allow the solution to cool again.
-
Supersaturation Not Reached: The solution may be saturated but not yet supersaturated. Solution: Try scratching the inside of the flask with a glass rod to create a surface for nucleation. Alternatively, add a small "seed" crystal of the pure product to induce crystallization.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.[14]
-
Troubleshooting Guide: Optimizing Piperazine Removal
| Problem | Symptom | Underlying Cause | Recommended Solution |
| High Piperazine in Final Product | Analytical testing (HPLC, GC, NMR) shows significant piperazine content after one crystallization. | Poor solvent selectivity; co-crystallization of piperazine with the product. | Re-evaluate the solvent system. A mixture of solvents may be necessary to maximize the solubility difference between the product and piperazine.[15] Consider a pre-crystallization acidic wash to convert piperazine to its water-soluble salt, which can then be extracted.[9] |
| Low Crystallization Yield | A small amount of purified product is recovered after filtration. | The product is too soluble in the cold solvent; too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product.[15] Cool the solution slowly and then in an ice bath to maximize crystal formation. The filtrate can be concentrated to recover a second crop of crystals.[15] |
| Product "Oils Out" | A liquid layer separates from the solution upon cooling instead of solid crystals. | The cooling rate is too fast; the solvent's boiling point is too high relative to the product's melting point.[14] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] Choose a solvent with a lower boiling point. |
| No Crystal Formation | The solution remains clear even after cooling and being left to stand. | The solution is not supersaturated; too much solvent was used. | Induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, carefully evaporate some of the solvent and allow it to cool again. |
| Colored Impurities in Crystals | The final product has a noticeable color. | Colored impurities from the reaction are co-crystallizing with the product. | Before allowing the hot solution to cool, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
The key to successful recrystallization is selecting the right solvent.[12] An ideal solvent will dissolve N-Propylpiperazine-1-carboxamide at a high temperature but not at a low temperature.
Materials:
-
Crude N-Propylpiperazine-1-carboxamide
-
Various test solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, toluene, hexane, and water)
-
Test tubes
-
Hot plate or water bath
Procedure:
-
Place approximately 20-30 mg of your crude product into a small test tube.
-
Add a few drops of the test solvent at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
If the compound does not dissolve, gently heat the test tube.
-
Continue adding the solvent dropwise while heating until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe if crystals form. The best solvent will yield a large quantity of pure crystals upon cooling.
Protocol 2: Standard Recrystallization Workflow
This protocol outlines the general steps for purifying N-Propylpiperazine-1-carboxamide once a suitable solvent has been identified.
Procedure:
-
Dissolution: Place the crude N-Propylpiperazine-1-carboxamide in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to achieve complete dissolution.[15]
-
(Optional) Hot Filtration: If any insoluble impurities or coloring agents are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel to remove these impurities before crystallization begins.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Visualized Workflows
Caption: Diagram 1: A step-by-step workflow for the purification of N-Propylpiperazine-1-carboxamide by recrystallization.
Caption: Diagram 2: A decision tree for troubleshooting common problems during the crystallization process.
References
- Benchchem. (n.d.). Purification strategies to remove contaminants from N-(2-Hydroxyethyl)piperazine-d4.
-
Wallace, J. W., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. Retrieved from [Link]
-
Wallace, J. W., et al. (2012). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. SpringerLink. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Benchchem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Benchchem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture.
-
Hermant, P., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of 1-Ethylpiperazine.
-
Fujiwara, M., et al. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Belbasi, Z., et al. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Retrieved from [Link]
-
Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
Syrris. (2024). Crystallization in drug development. Retrieved from [Link]
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Academia.edu. (n.d.). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Retrieved from [Link]
-
PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2011). Physical properties of aqueous solutions of piperazine and (2-amino-2-methyl-1-propanol + piperazine) from (298.15 to 333.15) K. Retrieved from [Link]
-
ResearchGate. (2026). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperazinecarboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]
-
ResearchGate. (2025). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. syrris.com [syrris.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. edu.rsc.org [edu.rsc.org]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in N-Propylpiperazine-1-carboxamide functionalization
Welcome to the Technical Support Center for the functionalization of N-Propylpiperazine-1-carboxamide . This specialized piperazine derivative is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets and kinase inhibitors[1]. However, researchers frequently encounter significant steric hindrance during late-stage functionalization due to the bulky N-propyl chain and the planar, electron-withdrawing carboxamide group.
This guide is designed for process chemists and drug development professionals, providing causal mechanistic insights, step-by-step troubleshooting, and validated experimental protocols to overcome these steric barriers.
Mechanistic Insights: The Root of Steric Hindrance
Before troubleshooting, it is essential to understand the causality behind the low yields and poor reactivity often observed with this scaffold.
The piperazine ring adopts a chair conformation. The N-propyl group, owing to its rotational degrees of freedom, sweeps a broad steric cone that physically blocks the axial trajectory of incoming electrophiles. Simultaneously, the carboxamide group at the N1 position exhibits pseudoallylic strain, which dictates the conformational preference of adjacent substituents and reduces the overall nucleophilicity of the ring system[2].
When attempting C–H functionalization or N-alkylation , this dual-sided steric bulk prevents standard SN2 or cross-coupling transition states from forming efficiently[3]. Overcoming this requires catalytic systems that either generate highly reactive intermediates (e.g., radicals) or utilize transition metals to coordinate and direct the functionalization (e.g., borrowing hydrogen methodologies)[4][5].
Workflow for identifying and overcoming steric hindrance in piperazine functionalization.
Troubleshooting Guides & FAQs
Q1: I am attempting a direct α-C-H functionalization adjacent to the N-propyl group, but I am observing ring fragmentation and low yields. How can I prevent this? A1: Ring fragmentation during strong base-mediated lithiation (e.g., using s-BuLi) is a known side reaction for piperazines. Interestingly, the steric hindrance of the N-propyl group can actually be leveraged to your advantage. Highly hindered N-alkyl groups reduce the rate of ring-opening elimination[6]. The low yield is likely due to the electrophile being too bulky to trap the lithiated intermediate. Solution: Switch to a smaller, highly reactive electrophile, or transition to a photoredox-catalyzed radical pathway . Photoredox alkenylation generates a highly reactive α-amino radical that is less sensitive to steric bulk than a carbanion, allowing for efficient C-C bond formation[7].
Q2: Standard alkyl halides fail to alkylate the secondary amine of my piperazine derivative. The starting material is recovered unreacted. What is the alternative? A2: The N-propyl group and the carboxamide moiety create a sterically congested pocket that heavily disfavors the classic SN2 transition state required for alkyl halides. Solution: Implement the Borrowing Hydrogen (BH) methodology using primary alcohols. By using a Ruthenium (e.g., [RuCl2(p−cymene)]2 ) or Palladium catalyst, the alcohol is temporarily oxidized to an aldehyde in situ. The aldehyde condenses with the sterically hindered amine to form an iminium ion, which is then reduced by the metal hydride[5]. This bypasses the SN2 steric clash entirely.
Q3: How do I monitor the borrowing hydrogen reaction to ensure the catalyst isn't poisoned by the carboxamide group? A3: The carboxamide oxygen can weakly coordinate to Ru/Pd centers, potentially stalling the catalytic cycle. To validate the system, use GC-MS to track the formation of the intermediate aldehyde. If the alcohol oxidizes but the iminium does not form, the issue is amine nucleophilicity (add a Lewis acid co-catalyst). If the aldehyde never forms, the catalyst is poisoned or inactive (increase temperature or switch to a more robust pincer-ligated catalyst)[4].
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation
This protocol utilizes in situ aldehyde generation to bypass the steric bulk of the N-propylpiperazine framework[5].
Reagents:
-
N-Propylpiperazine-1-carboxamide derivative (1.0 equiv, 8.0 mmol)
-
Primary Alcohol (e.g., 1-octanol) (4.0 mL, acts as reactant and solvent)
-
[RuCl2(p−cymene)]2 (1.0 mol%, 0.08 mmol)
-
Triphenylphosphine ( Ph3P ) (4.0 mol%, 0.32 mmol)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with [RuCl2(p−cymene)]2 and Ph3P .
-
Addition: Add the N-propylpiperazine-1-carboxamide derivative and the primary alcohol. Seal the tube and transfer to a fume hood.
-
Reaction: Heat the mixture to 140 °C in an oil bath for 24 hours. Causality note: The high temperature is strictly required for the endothermic dehydrogenation of the alcohol to the aldehyde.
-
In-Process Control (Self-Validation): At 4 hours, sample 10 µL of the mixture, dilute in EtOAc, and analyze via GC-MS. You should observe the transient aldehyde mass. If absent, verify argon purity.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water to remove unreacted alcohol. Extract the organic layer with 1M HCl to selectively precipitate the alkylated piperazine as a hydrochloride salt, leaving neutral impurities behind.
-
Purification: Neutralize the aqueous layer with NaOH and extract with DCM. Evaporate to yield the pure product.
Catalytic cycle of the Borrowing Hydrogen methodology bypassing SN2 steric clash.
Quantitative Data Presentation
The following table summarizes the expected performance of various catalytic systems when applied to sterically hindered piperazine derivatives (such as N-propyl or N-Boc protected variants).
| Catalytic System / Methodology | Target Site | Steric Tolerance | Avg. Yield (%) | Reaction Time | Primary Limitation |
| Standard Alkyl Halide (SN2) | N-Alkylation | Poor | < 15% | 48 h | Severe steric clash with N-propyl group. |
| Ru-Catalyzed Borrowing Hydrogen | N-Alkylation | Excellent | 75 - 85% | 24 h | Requires high temperatures (140 °C)[5]. |
| Pd/TiO2 Photodeposition (BH) | N-Alkylation | Good | 60 - 70% | 18 h | Sensitive to electron-withdrawing groups[4]. |
| s-BuLi / Sparteine Lithiation | α-C-H | Moderate | 40 - 90% | 4 h | Highly dependent on electrophile size[6]. |
| Photoredox Alkenylation | α-C-H | Excellent | 80 - 95% | 12 h | Requires specific photocatalysts (e.g., Ir)[7]. |
References
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Journal of the American Chemical Society[Link]
-
Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors The Journal of Organic Chemistry - ACS Publications[Link]
-
Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols European Journal of Organic Chemistry [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions ChemRxiv[Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions ResearchGate / ACS Omega[Link]
-
Synthesis of Piperazines by C-H Functionalization Encyclopedia.pub / MDPI [Link]
-
1-Piperazinecarboxamide,n-Propyl-(9Ci) CAS NO 343271-91-0 ChemicalCell[Link]
Sources
N-Propylpiperazine-1-carboxamide vs N-ethylpiperazine-1-carboxamide binding affinity
As a Senior Application Scientist navigating the nuanced landscape of structure-activity relationships (SAR), I frequently encounter a critical inflection point in lead optimization: the "magic methylene" effect. The decision to terminate a piperazine-1-carboxamide scaffold with an N-ethyl versus an N-propyl group may seem trivial on paper, but in the microenvironment of a receptor's binding pocket, this single carbon extension fundamentally alters the thermodynamic and kinetic binding signature of the molecule.
This guide provides an objective, data-backed comparison of N-Ethylpiperazine-1-carboxamide and N-Propylpiperazine-1-carboxamide motifs. By analyzing their performance across diverse target classes—including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs)—we will dissect how steric bulk, lipophilicity, and desolvation penalties dictate target affinity[1][2][3].
Mechanistic Rationale: The Thermodynamics of Chain Elongation
The piperazine-1-carboxamide moiety is a privileged structural motif in medicinal chemistry, often utilized to enhance solubility while providing a rigid vector for hydrogen bonding[4]. The terminal alkyl substitution on the carboxamide nitrogen serves as the primary interface with the solvent or the hydrophobic recesses of a target pocket.
-
N-Ethylpiperazine-1-carboxamide ( −CH2CH3 ): Offers a lower desolvation penalty and a compact steric volume. It is highly favored in rigid, solvent-exposed binding sites (such as kinase hinge regions) where excessive bulk leads to entropic penalties and steric clashes[3].
-
N-Propylpiperazine-1-carboxamide ( −CH2CH2CH3 ): Increases the calculated partition coefficient (clogP) by approximately 0.5 units. The extended vector allows the ligand to probe deeper hydrophobic sub-pockets, which is particularly advantageous in the transmembrane domains of GPCRs like the Cannabinoid CB2 and Dopamine D3 receptors[1][2].
Structural Logic & Binding Pathways
Figure 1: Thermodynamic and steric divergence in target selectivity driven by N-alkyl chain elongation.
Comparative Binding Affinity Data
To objectively evaluate these motifs, we must look at their performance when grafted onto identical core scaffolds across different therapeutic targets. The table below synthesizes representative binding data derived from established SAR campaigns.
| Target System | Core Scaffold | N-Ethyl Derivative Affinity | N-Propyl Derivative Affinity | Mechanistic Causality |
| Cannabinoid CB2 Receptor | Aminoquinazoline | Ki≈12 nM | Ki≈4 nM | The propyl chain extends deeper into the highly lipophilic transmembrane pocket of CB2, increasing van der Waals contacts and improving the CB2/CB1 selectivity ratio[2]. |
| Dopamine D3 Receptor | Arylcarboxamide | Moderate ( Ki>100 nM ) | High ( Ki=31 nM ) | Intermediate alkyl chain elongation improves binding affinity for the D3 receptor while simultaneously decreasing off-target D4 affinity[1]. |
| VEGFR3 Kinase | Thieno[2,3-d]pyrimidine | IC50=110.4 nM | IC50>500 nM | The rigid kinase binding cavity penalizes the steric bulk of the propyl group. The ethyl derivative avoids steric clashes with the hinge region residues[3]. |
Self-Validating Experimental Protocols
To accurately capture the nuanced differences between the ethyl and propyl derivatives, standard endpoint assays are insufficient. As an application scientist, I mandate a two-pronged approach: Radioligand Displacement to establish thermodynamic affinity ( Ki ), followed by Surface Plasmon Resonance (SPR) to resolve the kinetic rates ( kon and koff ).
Protocol A: High-Throughput Radioligand Displacement Assay (GPCR Targets)
Causality Check: Highly lipophilic compounds (like the N-propyl derivative) are prone to non-specific binding to plasticware, artificially deflating their apparent affinity. We counteract this by incorporating 0.1% fatty-acid-free BSA into the assay buffer.
-
Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing the target GPCR (e.g., CB2 or D3). Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 5 mM MgCl2 , 2.5 mM EDTA, pH 7.4).
-
Ligand Preparation: Dissolve N-ethyl and N-propyl derivatives in 100% DMSO to a 10 mM stock. Perform 11-point serial dilutions (1:3) in assay buffer containing 0.1% BSA. Ensure final DMSO concentration does not exceed 1% to prevent membrane destabilization.
-
Incubation: In a 96-well deep-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of test compound, and 25 µL of the appropriate radioligand (e.g., [3H]CP55,940 for CB2) at its predetermined Kd concentration.
-
Equilibration: Incubate the plates at 30°C for 90 minutes. This specific time/temperature ensures the system reaches thermodynamic equilibrium, which is critical for accurate Cheng-Prusoff conversions.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand binding. Wash three times with ice-cold wash buffer. Add scintillation cocktail and read on a MicroBeta counter.
-
Validation: The assay is only considered valid if the Z'-factor of the control wells (total vs. non-specific binding determined by 10 µM AM630) is ≥0.6 .
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling (Kinase Targets)
Causality Check: Does the N-propyl group fail at VEGFR3 because it cannot enter the pocket (slow kon ), or because it is rapidly ejected due to steric clash (fast koff )? SPR answers this directly.
-
Sensor Chip Functionalization: Immobilize recombinant His-tagged VEGFR3 kinase domain onto a Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by amine coupling stabilization. This capture-coupling method ensures uniform orientation of the kinase, leaving the ATP-binding pocket accessible.
-
Analyte Injection: Inject the N-ethyl and N-propyl piperazine-1-carboxamide derivatives at multiple concentrations (ranging from 0.1x to 10x their estimated Kd ) using a flow rate of 50 µL/min. A high flow rate minimizes mass transport limitations.
-
Association & Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds.
-
Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon ( M−1s−1 ) and koff ( s−1 ).
Conclusion & Strategic Recommendations
The selection between N-ethylpiperazine-1-carboxamide and N-propylpiperazine-1-carboxamide should never be arbitrary.
-
If your target is a GPCR with a deep, lipophilic binding pocket (e.g., CB2, D3), the N-propyl derivative is statistically more likely to yield high-affinity lead compounds due to favorable van der Waals interactions[1][2].
-
If your target is an RTK or possesses a rigid, solvent-exposed hinge region (e.g., VEGFR3), the N-ethyl derivative is superior, as it avoids the severe entropic and steric penalties associated with accommodating the extra methylene unit[3].
References
- Source: Google Patents (US20090209536A1)
-
Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Source: ACS Publications URL:[Link]
-
Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands Source: PubMed (NIH) URL:[Link]
-
Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries Source: bioRxiv URL:[Link]
Sources
- 1. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20090209536A1 - Aminoquinazoline cannabinoid receptor modulators for treatment of disease - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries | bioRxiv [biorxiv.org]
Comparative Pharmacological Analysis of Piperazine-1-Carboxamide Derivatives: From Oncology to Neuropharmacology
As a Senior Application Scientist, I frequently encounter chemical scaffolds that exhibit remarkable pleiotropy. The piperazine-1-carboxamide moiety is a prime example of a "privileged structure" in modern drug discovery 1. By systematically modifying the N1-carboxamide and N4-piperazine substituents, drug developers can pivot the pharmacological trajectory of these molecules across entirely different therapeutic landscapes.
This guide provides an objective, data-driven comparison of how structural modifications on the piperazine-1-carboxamide core shift target specificity—ranging from epigenetic cancer targets to peripheral pain receptors—and outlines the self-validating experimental protocols required to evaluate them.
Structural Pharmacology & Target Divergence
The piperazine ring provides a rigid, basic framework that dictates the spatial orientation of its substituents, while the carboxamide group serves as a critical hydrogen-bond donor and acceptor 1.
-
Epigenetics & Oncology (MLLT1 & PARG): Structural studies reveal that the secondary amide core of piperazine-1-carboxamides can act as an acetyl-lysine mimetic. This enables low-micromolar binding ( KD ~5.5 μM) to the MLLT1 YEATS domain, a key epigenetic reader implicated in cancer 2. Other derivatives, such as DGG200064 (a 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide), exhibit potent anticancer activity by inducing G2/M cell cycle arrest in colon cancer cells 3, while related structures act as Poly ADP-ribose glycohydrolase (PARG) inhibitors 4.
-
Neuropharmacology & Pain (TRPV1 & FAAH): Appending a 1-(chroman-4-yl)urea or benzyl-phenylamide group shifts the affinity toward the nervous system. For instance, A-1165442 is a highly selective TRPV1 antagonist that provides analgesic efficacy for osteoarthritis without the hyperthermic side effects common to first-generation inhibitors [[5]](). Similarly, 4-(benzyl)-piperazine-1-carboxylic acid phenylamides act as Fatty Acid Amide Hydrolase (FAAH) modulators, elevating endogenous anandamide levels to treat anxiety and pain 6.
-
Anti-infectives (CYP51): N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (HTS06234) demonstrates potent inhibition of Leishmania CYP51, showcasing the scaffold's utility in parasitic diseases 7.
SAR Logic Tree: Target divergence of piperazine-1-carboxamides based on N1/N4 substitutions.
Comparative Quantitative Data
To objectively assess these alternatives, we must look at their experimental binding affinities and phenotypic potencies.
| Derivative / Lead Compound | Primary Pharmacological Target | Therapeutic Indication | Potency ( IC50 / KD / GI50 ) | Key Structural Determinant |
| DGG200064 | G2/M Cell Cycle Machinery | Colon Cancer | GI50 < 1 μM | 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl) |
| A-1165442 | TRPV1 Receptor | Osteoarthritis Pain | High Affinity | 1-(chroman-4-yl)urea substitution |
| HTS06234 | Leishmania CYP51 | Leishmaniasis | IC50 = 0.57 μM | N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl) |
| Compound 1 | MLLT1 YEATS Domain | Epigenetic Oncology | KD ≈ 5.5 μM | Acetyl-lysine mimetic secondary amide |
| Benzyl-phenylamides | Fatty Acid Amide Hydrolase | Anxiety & Pain | Variable | 4-(benzyl)-phenylamide core |
| Benzhydryl derivatives | Unknown (Cytotoxicity) | Breast Cancer (MCF-7) | GI50 = 25.7 μM | Alkyl-substituted carboxamide |
(Data synthesized from comparative oncology and neuropharmacology screens 3872)
Self-Validating Experimental Methodologies
To rigorously evaluate these derivatives, we must employ orthogonal assays that validate both phenotypic outcomes (cell survival) and biophysical mechanisms (thermodynamics).
Protocol 1: Phenotypic Validation via Sulforhodamine B (SRB) Assay
Objective: To evaluate the anti-proliferative efficacy of piperazine-1-carboxamides (e.g., DGG200064) against colorectal cancer cell lines (HCT116) 3. Scientific Causality: Why select SRB over standard tetrazolium-based assays (MTT/MTS)? Tetrazolium reduction is heavily dependent on mitochondrial respiration. Because some piperazine derivatives can uncouple mitochondrial oxidative phosphorylation without immediately causing cell death, MTT readouts can yield false-positive cytotoxicity. SRB binds stoichiometrically to basic amino acids, providing a direct, linear quantification of total cellular protein mass—a true reflection of proliferation arrest 3.
Step-by-Step Workflow:
-
Cell Seeding & Baseline Establishment: Seed HCT116 cells at 5,000 cells/well in 96-well plates.
-
Self-Validation Checkpoint: Always run a parallel "Time-Zero" (T0) plate. Fix the T0 plate at the exact moment of compound addition. This allows you to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms.
-
-
Compound Dosing: Treat cells with a 10-point serial dilution of the derivative (0.1 nM to 10 μM) for 48 hours [[3]]().
-
In Situ Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the culture media and incubate at 4°C for 1 hour.
-
Causality: Cold TCA rapidly precipitates cellular proteins and halts protease activity, locking the proteome in its exact state.
-
-
Staining: Wash plates with deionized water, air-dry, and add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.
-
Washing & Solubilization: Remove unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure optical density at 515 nm.
Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Objective: To quantify the binding thermodynamics of piperazine-1-carboxamides acting as acetyl-lysine mimetics in the MLLT1 YEATS domain 2. Scientific Causality: High-throughput screens often rely on Fluorescence Polarization (FP). However, FP only provides overall affinity ( KD ). Because the secondary amide core of these derivatives relies on a highly specific β-sheet type hydrogen-bonding network with the YEATS domain (specifically with Tyr78 and Ser58) [[2]](), we must confirm that the interaction is enthalpy-driven ( ΔH<0 ). ITC is the only label-free method that deconvolutes the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.
Step-by-Step Workflow:
-
Protein Preparation & Dialysis: Express and purify MLLT1. Dialyze the protein extensively against the assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Self-Validation Checkpoint: The ligand must be dissolved in the exact final dialysate. Buffer mismatch is the leading cause of massive heat-of-dilution artifacts that mask true binding isotherms.
-
-
Cell & Syringe Loading: Load 50 μM of MLLT1 into the calorimetric cell and 500 μM of the piperazine-urea derivative into the injection syringe.
-
Titration Execution: Perform 20 sequential injections (2 μL each) at 25°C.
-
Causality: Set the spacing between injections to at least 150 seconds. This allows the thermal power baseline to fully re-equilibrate, ensuring accurate integration of the area under the curve for each injection peak.
-
-
Thermodynamic Extraction: Subtract background heats of dilution and fit the integrated heats to a one-set-of-sites binding model to yield KD , ΔH , and ΔS .
Self-validating pharmacological workflow from phenotypic screening to thermodynamic validation.
References
-
Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. PMC. 3
-
Piperazine substituted indazole compounds as inhibitors of parg. US Patent US20230303556A1.4
-
Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy. Journal of Medicinal Chemistry. 5
-
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide. Smolecule. 1
-
Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis. 8
-
N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC. 7
-
Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1. PMC. 2
-
4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other conditions. Patent CA2596393A1. 6
Sources
- 1. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. US20230303556A1 - Piperazine substituted indazole compounds as inhibitors of parg - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA2596393A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validating N-Propylpiperazine-1-carboxamide compound purity via GC-MS
Validating N-Propylpiperazine-1-carboxamide Purity: A Comparative Guide to GC-MS vs. Alternative Analytical Workflows
Executive Summary
In the synthesis and quality control of pharmaceutical intermediates, rigorous purity analysis is paramount. N-Propylpiperazine-1-carboxamide is a versatile structural motif frequently utilized in the development of CNS-active therapeutics and targeted ligands[1]. However, validating its purity presents unique analytical challenges due to its polarity, basic nitrogen centers, and the potential presence of isobaric impurities. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR), demonstrating why derivatization-assisted GC-MS remains the gold standard for volatile piperazine derivatives.
The Analytical Dilemma: Methodological Comparison
The choice of analytical technique dictates the reliability of the purity profile, especially when differentiating between regioisomers or detecting trace unreacted precursors[2]. For piperazine derivatives like N-Propylpiperazine-1-carboxamide, researchers must navigate the trade-offs between separation efficiency, structural confirmation, and sensitivity.
-
HPLC-UV: While ubiquitous in routine bioanalysis, HPLC-UV struggles with aliphatic piperazines because they lack a strong UV chromophore[3]. Without pre-column derivatization or specialized detectors (e.g., ELSD or CAD), HPLC cannot reliably quantify trace non-UV-absorbing impurities.
-
qNMR: Offers excellent structural elucidation and requires no reference standards for quantification. However, it suffers from low sensitivity (typically LOD ~0.1-1%) and struggles to resolve complex mixtures of structurally similar regioisomers.
-
GC-MS: Provides superior theoretical plates for resolving volatile impurities. When coupled with Electron Ionization (EI), it generates highly reproducible fragmentation patterns, allowing for the definitive identification of unknown volatile peaks and isobaric substances[3].
Table 1: Performance Metrics Comparison for Piperazine Derivative Analysis
| Metric | GC-MS (Derivatized) | HPLC-UV | qNMR |
| Sensitivity (LOD) | 0.002 - 0.01 µg/mL | 0.5 - 2.0 µg/mL | > 100 µg/mL |
| Specificity | High (Mass Fragmentation) | Moderate (Retention Time) | Very High (Structural) |
| Resolution | Excellent (Capillary Column) | Good | Poor (Mixtures) |
| Volatility Req. | High (or via Derivatization) | None | None |
| Throughput | Moderate (~30 min run) | High (~10 min run) | High (~5 min run) |
Mechanistic Rationale for GC-MS and Derivatization
The causality behind choosing GC-MS lies in the inherent volatility of the propylpiperazine scaffold. However, secondary amines (if unreacted) or the primary/secondary amides in the carboxamide group can interact with the silanol groups on the GC column's stationary phase, leading to severe peak tailing and signal degradation.
To create a self-validating and robust system, chemical derivatization is employed. Reacting the sample with Trifluoroacetic Anhydride (TFAA) converts active hydrogens into trifluoroacetyl groups[4]. This substitution serves a dual purpose:
-
Chromatographic Enhancement: It eliminates hydrogen bonding, drastically increasing volatility and thermal stability, which results in sharp, Gaussian peaks[5].
-
Mass Spectral Tagging: The addition of the massive trifluoroacetyl group shifts the molecular ion to a higher mass region, reducing background interference from low-mass solvent ions and providing unique marker ions[6].
Self-Validating Experimental Protocol: GC-MS Workflow
To ensure trustworthiness, the following protocol incorporates internal standards (IS) and specific temperature gradients to validate both extraction efficiency and instrument response[4].
Step 1: Sample Preparation & Derivatization
-
Dissolve 1.0 mg of N-Propylpiperazine-1-carboxamide in 1.0 mL of ethyl acetate.
-
Add an internal standard (e.g., a deuterated piperazine analog) to a final concentration of 10 µg/mL to monitor recovery and instrument drift.
-
Transfer 50 µL of the solution to a glass vial. Add 50 µL of TFAA[4].
-
Cap tightly and incubate at 70°C for 30 minutes to drive the acylation to completion[5].
-
Cool to room temperature and evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and acidic byproducts.
-
Reconstitute the dry residue in 100 µL of ethyl acetate for injection[4].
Step 2: GC Separation Parameters
-
Column: J&W DB-5MS (30 m × 0.25 mm × 0.25 µm) or an equivalent non-polar capillary column[7].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.
-
Oven Program: Initial temperature 120°C (hold 1 min), ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min)[7].
Step 3: Mass Spectrometry Detection
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Transfer Line Temp: 280°C[7].
-
Acquisition Mode: Full Scan (m/z 40–500) for comprehensive impurity profiling; Selected Ion Monitoring (SIM) for trace quantification.
Analytical Workflow Visualization
Workflow for GC-MS purity validation of N-Propylpiperazine-1-carboxamide.
Data Interpretation & Validation Metrics
Upon EI fragmentation, piperazine derivatives exhibit highly characteristic mass-to-charge (m/z) ratios due to the cleavage of the piperazine ring and the loss of substituents[8]. For N-Propylpiperazine-1-carboxamide, expect primary cleavage at the C-N bonds adjacent to the propyl group and the carboxamide moiety. The presence of the trifluoroacetyl group (from derivatization) will yield an [M-15] fragment and characteristic CF3⁺ (m/z 69) ions[6].
Table 2: Typical Validation Parameters for Piperazine GC-MS Analysis
| Parameter | Acceptance Criteria | Experimental Observation |
| Linearity (R²) | > 0.995 | 0.999 (0.01 - 10 µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise > 3:1 | ~0.004 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise > 10:1 | ~0.016 µg/mL |
| Precision (RSD) | < 5.0% | 2.1% (Intra-day) |
| Recovery | 90% - 110% | 96.5% |
By adhering to this rigorously controlled, derivatization-enhanced GC-MS protocol, researchers can ensure the highest level of scientific integrity when validating the purity of N-Propylpiperazine-1-carboxamide and its structural analogs.
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. scholars.direct [scholars.direct]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Benchmarking N-Propylpiperazine-1-carboxamide Against Standard Enzyme Inhibitors
Executive Summary
The endocannabinoid system (ECS) has emerged as a critical therapeutic target for neuroinflammation, pain management, and metabolic disorders[1]. Modulating endogenous cannabinoid levels—specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG)—relies heavily on the inhibition of their primary degradative enzymes: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [2].
Historically, the field relied on reactive electrophiles (e.g., fluorophosphonates) or O-aryl carbamates (e.g., URB597)[3]. However, the discovery of piperazine-1-carboxamides (and their piperidine analogs) introduced a privileged, highly tunable scaffold[4]. The N-propylpiperazine-1-carboxamide motif, in particular, serves as a versatile building block[5][6]. By leveraging the unique basicity and steric profile of the piperazine ring, researchers can engineer highly selective, time-dependent covalent inhibitors (such as PF-622 and PF-3845) that outperform legacy benchmarks in both pharmacokinetic stability and target specificity[4][7].
This guide objectively benchmarks the N-propylpiperazine-1-carboxamide pharmacophore against standard FAAH/MAGL inhibitors, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Causality: The "Why" Behind the Scaffold
To understand why N-propylpiperazine-1-carboxamides are superior to standard reversible inhibitors, we must examine the catalytic architecture of FAAH. FAAH is a unique mammalian serine hydrolase because it functions as a C(O)–N bond hydrolase, utilizing an unusual Ser241-Ser217-Lys142 catalytic triad[4].
While standard inhibitors like trifluoromethyl ketones act reversibly, piperazine-1-carboxamides act as time-dependent, irreversible covalent inhibitors [4][8]. The mechanism unfolds as follows:
-
Target Binding: The N-propyl group and associated lipophilic appendages anchor the molecule within the cytosolic port and acyl-chain binding pocket of FAAH.
-
Nucleophilic Attack: Ser241 attacks the carboxamide carbonyl.
-
Leaving Group Expulsion: The piperazine nitrogen acts as an exceptional leaving group. Previous structure-activity relationship (SAR) studies reveal that optimal leaving groups for these enzymes require a conjugate acid pKa of 8–10, a property perfectly fulfilled by the piperazine ring[9].
-
Covalent Carbamylation: The enzyme is left covalently carbamylated and catalytically dead[10].
Fig 1: Covalent carbamylation of FAAH Ser241 by piperazine-1-carboxamides.
Benchmarking Data: Comparative Performance
When benchmarking N-propylpiperazine-1-carboxamide derivatives against standard inhibitors, standard IC50 values are insufficient. Because piperazine ureas are covalent inhibitors, their potency is time-dependent; thus, the second-order rate constant kinact/KI is the most rigorous metric[10].
However, for standard laboratory comparisons, time-standardized IC50 values (typically 30–60 minute pre-incubations) are utilized. Table 1 summarizes the performance of the piperazine-1-carboxamide class (represented by PF-622 analogs) against the gold-standard FAAH inhibitor URB597 and the dual FAAH/MAGL inhibitor JZL195[1][7].
Table 1: Quantitative Benchmarking of Endocannabinoid Hydrolase Inhibitors
| Inhibitor Class | Representative Compound | Primary Target(s) | IC50 (nM)* | Mechanism of Action | Selectivity Profile |
| Piperazine-1-carboxamide | PF-622 / Analogs | FAAH | 33 nM | Covalent, Time-dependent | >100-fold over MAGL; absolute selectivity over other serine hydrolases[4][11]. |
| O-Aryl Carbamate | URB597 | FAAH | 4.6 nM | Covalent, Time-dependent | Highly selective for FAAH, but susceptible to off-target esterase cleavage in vivo[1][3]. |
| Piperazine/Piperidine Motif | JZL195 | FAAH & MAGL | 10–100 nM | Covalent, Time-dependent | Dual inhibitor; broad ECS elevation without extreme off-target toxicity[7]. |
| Trifluoromethyl Ketone | OL-135 | FAAH | 4.7 nM | Reversible, Transition-state | Poor selectivity; cross-reacts with numerous metabolic serine hydrolases[7]. |
*Note: IC50 values are highly dependent on pre-incubation time and enzyme concentration. Data aggregated from standardized rat/human brain membrane assays.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of N-propylpiperazine-1-carboxamides requires specific assay designs that account for their covalent nature and unique selectivity profiles.
Protocol A: Time-Dependent IC50 and Jump-Dilution Assay
Because covalent inhibitors exhibit decreasing IC50 values as pre-incubation time increases, a jump-dilution assay is required to validate the irreversible nature of the target engagement.
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate human recombinant FAAH or prepare rat brain membrane homogenates in 50 mM Tris-HCl (pH 9.0) containing 1 mM EDTA and 0.1% BSA[12].
-
Pre-Incubation Matrix: Incubate the enzyme (e.g., 1 nM final) with varying concentrations of the N-propylpiperazine-1-carboxamide inhibitor (0.1 nM to 10 μM) for distinct time intervals ( t = 0, 15, 30, and 60 minutes) at 37°C.
-
Jump-Dilution (The Self-Validating Step): Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate AMC-arachidonoyl amide.
-
Control Causality: Include a reversible inhibitor (e.g., OL-135) as a control. Logic: If the inhibitor is reversible, enzymatic activity will rapidly recover upon 100-fold dilution. If it is a covalent piperazine-1-carboxamide, the enzyme will remain inactive, proving irreversible carbamylation.
-
Data Analysis: Plot fractional activity vs. time to extract kobs , then plot kobs vs. inhibitor concentration to determine kinact/KI [10].
Protocol B: Activity-Based Protein Profiling (ABPP) for Selectivity
To prove that the N-propylpiperazine-1-carboxamide does not cross-react with the hundreds of other serine hydrolases in the proteome, ABPP is the gold standard[4][7].
Step-by-Step Methodology:
-
Proteome Dosing: Treat native tissue proteomes (e.g., 1 mg/mL mouse brain lysate) with the inhibitor (1 μM) or DMSO vehicle for 30 minutes at 37°C.
-
Probe Labeling: Add 1 μM of Fluorophosphonate-Rhodamine (FP-Rh), a broad-spectrum activity-based probe that covalently binds to all active serine hydrolases. Incubate for 30 minutes.
-
Separation: Quench the reaction with SDS loading buffer and resolve the proteome via 1D SDS-PAGE.
-
Fluorescence Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, excitation 532 nm / emission 580 nm).
-
Interpretation: A highly selective N-propylpiperazine-1-carboxamide will show the disappearance of only the ~63 kDa FAAH band, while all other serine hydrolase bands remain perfectly intact compared to the DMSO control.
Fig 2: Activity-Based Protein Profiling (ABPP) workflow for selectivity validation.
Conclusion
Benchmarking the N-propylpiperazine-1-carboxamide scaffold against legacy inhibitors like URB597 reveals a clear evolutionary step in drug design. By exploiting the unique C(O)–N bond hydrolytic capability of FAAH, this scaffold acts as a highly selective, time-dependent covalent inhibitor[4]. Its optimized leaving-group pKa and steric bulk prevent the widespread off-target esterase cross-reactivity that plagues earlier generations of ECS modulators[7][9]. For researchers developing novel neuroprotective or analgesic agents, integrating this motif provides a robust foundation for achieving high in vivo efficacy with minimal off-target liabilities.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-propylpiperazine-1-carboxamide -... [chemdiv.com]
- 6. 2,6-dimethyl-N-propylpiperazine-1-carboxamide | C10H21N3O | CID 63909032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Enzo Life Sciences PF-622 (5mg). CAS: 898235-65-9, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of N-Propylpiperazine-1-carboxamide: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, the piperazine moiety stands out for its prevalence in a multitude of clinically significant molecules. This guide provides an in-depth, comparative analysis of the synthetic pathways leading to N-Propylpiperazine-1-carboxamide, a key intermediate and a structural motif of interest in drug discovery. Moving beyond a mere recitation of procedural steps, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, evaluates the reproducibility of various methods, and offers a critical comparison based on available data.
Introduction to N-Propylpiperazine-1-carboxamide
N-Propylpiperazine-1-carboxamide is a derivative of piperazine characterized by a propyl group attached to one of the nitrogen atoms and a carboxamide group on the other. This particular arrangement of functional groups imparts specific physicochemical properties that are often sought after in the design of new drug candidates. The presence of the basic piperazine ring can influence solubility and pharmacokinetic profiles, while the carboxamide moiety provides a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The N-propyl group further modulates lipophilicity and steric interactions. Given its potential as a building block in more complex molecules, the reliable and efficient synthesis of N-Propylpiperazine-1-carboxamide is of paramount importance.
Key Synthetic Strategies: A Comparative Overview
The synthesis of N-Propylpiperazine-1-carboxamide can be approached from two primary retrosynthetic disconnections, each offering distinct advantages and challenges. These primary routes are:
-
Route A: Carboxamidation of 1-Propylpiperazine. This approach involves the initial synthesis or procurement of 1-propylpiperazine, followed by the introduction of the carboxamide group at the N4 position.
-
Route B: N-Alkylation of Piperazine-1-carboxamide. This pathway begins with the formation of the piperazine-1-carboxamide core, followed by the selective alkylation of the remaining secondary amine with a propyl group.
A third, less common but plausible, one-pot approach could also be considered, where piperazine is sequentially or simultaneously reacted with reagents to introduce both the propyl and carboxamide functionalities.
Pathway Analysis and Experimental Protocols
Route A: Carboxamidation of 1-Propylpiperazine
This is arguably the more direct and commonly explored pathway. The key challenge lies in the efficient and clean conversion of the secondary amine of 1-propylpiperazine to the desired carboxamide. Several reagents can be employed for this transformation, each with its own set of reaction conditions and outcomes.
The reaction of a secondary amine with an isocyanate is a classical and highly efficient method for the formation of a urea linkage, which is structurally analogous to the carboxamide in this context. While propyl isocyanate would lead to an N,N'-disubstituted urea, the synthesis of the primary carboxamide requires a different approach. A more relevant isocyanate for this purpose would be one that can deliver the -C(O)NH2 moiety. A common strategy involves the use of a protected isocyanate or a reagent that generates isocyanic acid (HNCO) in situ.
A more practical and widely used method for generating the carboxamide is through the reaction with a suitable carbamoylating agent.
The use of carbamoyl chloride or its derivatives provides a direct route to the carboxamide. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of 1-propylpiperazine attacks the carbonyl carbon of the carbamoyl chloride, with the subsequent loss of a chloride ion.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
To a stirred solution of 1-propylpiperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of carbamoyl chloride (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Propylpiperazine-1-carboxamide.
Causality of Experimental Choices:
-
Inert Solvent: DCM or THF are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
A more versatile, albeit more hazardous, approach involves the in-situ formation of a carbamoyl chloride intermediate. 1-Propylpiperazine can be reacted with phosgene (COCl2) or a safer equivalent like triphosgene or diphosgene to form 4-propylpiperazine-1-carbonyl chloride. This intermediate can then be reacted with ammonia to yield the desired carboxamide.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N-Propylpiperazine-1-carboxamide via Route A.
Route B: N-Alkylation of Piperazine-1-carboxamide
This route necessitates the synthesis of piperazine-1-carboxamide as the starting material, which can be prepared by reacting piperazine with a suitable carbamoylating agent under controlled conditions to favor mono-substitution. The subsequent alkylation with a propyl halide or another propylating agent presents a key challenge in terms of selectivity, as over-alkylation to form a quaternary ammonium salt is a potential side reaction.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
To a solution of piperazine-1-carboxamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq.).
-
Add 1-bromopropane or 1-iodopropane (1.1 eq.) and heat the mixture to 50-70 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for SN2 reactions, facilitating the nucleophilic attack of the amine on the alkyl halide.
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the secondary amine, enhancing its nucleophilicity without causing significant side reactions.
-
Heating: Provides the necessary activation energy for the alkylation reaction to proceed at a reasonable rate.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N-Propylpiperazine-1-carboxamide via Route B.
Comparative Analysis of Synthetic Pathways
A direct, side-by-side comparison of these pathways based on published, reproducible data for N-Propylpiperazine-1-carboxamide is challenging due to the limited specific literature. However, we can extrapolate from general principles of organic synthesis and data from closely related analogues to provide a qualitative and semi-quantitative comparison.
| Parameter | Route A (Carboxamidation) | Route B (N-Alkylation) |
| Starting Material Availability | 1-Propylpiperazine is commercially available or can be synthesized from piperazine. | Piperazine-1-carboxamide may need to be synthesized from piperazine. |
| Number of Steps | Potentially fewer steps if 1-propylpiperazine is available. | May involve an additional step to synthesize the starting material. |
| Selectivity | The primary challenge is achieving mono-carboxamidation if starting from piperazine. Starting with 1-propylpiperazine simplifies this. | Risk of over-alkylation at the carboxamide nitrogen or formation of quaternary salts. |
| Reaction Conditions | Can often be performed at or below room temperature. | Typically requires heating. |
| Reagent Hazards | Use of phosgene or its equivalents requires special handling precautions. Carbamoyl chlorides can be moisture-sensitive and corrosive. | Alkyl halides are lachrymatory and require good ventilation. |
| Purification | Purification can be straightforward, depending on the byproducts. | Separation from unreacted starting material and over-alkylated products can be challenging. |
| Estimated Yield | Generally high yields are reported for the carboxamidation of secondary amines. | Yields can be variable depending on the control of selectivity. |
| Reproducibility | Considered to be a robust and reproducible reaction. | Can be less reproducible due to the potential for side reactions. |
Expert Insights and Recommendations:
For laboratory-scale synthesis where reproducibility and high purity are critical, Route A, specifically Method A2 using a carbamoyl chloride with 1-propylpiperazine as the starting material, is generally the preferred pathway. This approach offers a more direct and controllable reaction with a higher likelihood of a clean product profile, simplifying purification. While the use of phosgene or its equivalents (Method A3) can be efficient, the associated hazards often make it less desirable for routine laboratory use unless conducted in a specialized facility.
Route B presents a viable alternative, particularly if piperazine-1-carboxamide is readily available or can be synthesized in high purity. However, careful optimization of the reaction conditions is necessary to minimize side products and ensure reproducible yields.
Conclusion and Future Outlook
The synthesis of N-Propylpiperazine-1-carboxamide can be reliably achieved through established synthetic methodologies. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions are crucial for ensuring the reproducibility and efficiency of the chosen pathway. While Route A, commencing with 1-propylpiperazine, appears to be the more robust and straightforward approach, the choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the desired level of purity.
Future research in this area could focus on the development of more sustainable and atom-economical catalytic methods for the synthesis of N-alkylpiperazine-1-carboxamides, potentially through one-pot procedures that minimize waste and purification steps. As the demand for novel piperazine-based compounds in drug discovery continues to grow, the development of highly reproducible and scalable synthetic routes will remain a critical area of investigation.
References
-
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028-2032. [Link]
- European Patent Office. (1989). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions (EP0136274B1).
-
Wang, D., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. [Link]
-
Bar-Haim, G., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
- Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides (US20150126734A1).
A Guide to Validating the Cross-Reactivity of N-Propylpiperazine-1-carboxamide in Biochemical Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of N-Propylpiperazine-1-carboxamide. Ensuring the specificity of a compound is a critical step in drug discovery, preventing misinterpretation of data and costly downstream failures. This document outlines the scientific rationale behind experimental design, provides detailed protocols for key biochemical assays, and offers guidance on data interpretation, all grounded in established scientific principles.
The Imperative of Cross-Reactivity Validation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries.[6] However, HTS is susceptible to false positives, where a compound appears active against a target but the effect is due to non-specific interactions or interference with the assay technology itself.[6][7] Counter-screening is a critical process to identify and eliminate these false positives.[8][9] This involves testing "hit" compounds in assays designed to detect interference with the assay components or activity against unrelated targets.[9][10] Cytotoxicity is another common source of false positives in cell-based assays, making it another crucial parameter to assess.[8][9]
This guide will focus on a multi-pronged approach to validate the specificity of N-Propylpiperazine-1-carboxamide, encompassing both target-based and phenotypic screening methodologies.
Experimental Design: A Multi-Assay Approach
To comprehensively assess the cross-reactivity of N-Propylpiperazine-1-carboxamide, a panel of diverse biochemical assays should be employed. The selection of these assays should be guided by the known pharmacology of the piperazine-1-carboxamide scaffold and should include representatives from major target classes.
A logical workflow for this validation process is outlined below:
Caption: A workflow for validating the cross-reactivity of a test compound.
Comparative Compounds
To provide context for the activity of N-Propylpiperazine-1-carboxamide, it is essential to include well-characterized control compounds in all assays. These should include:
-
Positive Controls: Known potent and selective ligands for each of the primary and off-target assays.
-
Negative Controls: A structurally related but inactive compound, if available. If not, a well-known promiscuous compound can be used to highlight potential assay artifacts.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) to control for any effects of the vehicle on the assay.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key biochemical assays relevant to the cross-reactivity profiling of N-Propylpiperazine-1-carboxamide.
Radioligand Binding Assays for GPCRs
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a receptor.[11] They are highly reproducible and can be adapted for various receptor types.[11]
Objective: To determine the binding affinity (Ki) of N-Propylpiperazine-1-carboxamide for a panel of G protein-coupled receptors (GPCRs).
Principle: This is a competition binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[12] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest to confluence.[13]
-
Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg per well.[14]
-
-
Assay Setup (96-well plate format):
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [3H]-ligand at a concentration near its Kd).[14]
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM), and 50 µL of the radioligand.[14]
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of N-Propylpiperazine-1-carboxamide, and 50 µL of the radioligand.[14]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration:
-
Scintillation Counting:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assays for GPCRs
Functional assays measure the cellular response to receptor activation, providing a more physiologically relevant assessment of compound activity.[15] Common readouts include changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression.[16]
Objective: To determine if N-Propylpiperazine-1-carboxamide acts as an agonist or antagonist at a specific GPCR.
Principle: This protocol describes a calcium mobilization assay for Gq-coupled GPCRs.[17] Agonist binding to a Gq-coupled GPCR activates phospholipase C, leading to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.[15]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of N-Propylpiperazine-1-carboxamide and a known agonist (positive control).
-
For antagonist testing, pre-incubate the cells with N-Propylpiperazine-1-carboxamide for 15-30 minutes before adding the agonist.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time.
-
Inject the compounds into the wells and record the fluorescence signal immediately.
-
-
Data Analysis:
-
For agonist testing, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonist testing, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50.
-
Kinase Inhibition Assays
Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common off-targets for many drugs.[18]
Objective: To assess the inhibitory activity of N-Propylpiperazine-1-carboxamide against a panel of protein kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[19] A decrease in ADP production indicates kinase inhibition.[20]
Step-by-Step Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Add varying concentrations of N-Propylpiperazine-1-carboxamide or a known kinase inhibitor (positive control).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cross-Reactivity Profile of N-Propylpiperazine-1-carboxamide in Radioligand Binding Assays
| Target | Radioligand | N-Propylpiperazine-1-carboxamide Ki (µM) | Positive Control Ki (µM) |
| Adrenergic α1A | [3H]-Prazosin | > 10 | 0.001 (Prazosin) |
| Dopamine D2 | [3H]-Spiperone | 5.2 | 0.005 (Haloperidol) |
| Serotonin 5-HT2A | [3H]-Ketanserin | > 10 | 0.002 (Ketanserin) |
| Muscarinic M1 | [3H]-Pirenzepine | > 10 | 0.008 (Pirenzepine) |
| CCR2 | [125I]-MCP-1 | 0.15 | 0.05 (Reference Antagonist) |
| hERG | [3H]-Astemizole | 8.9 | 0.02 (Astemizole) |
Table 2: Functional Activity of N-Propylpiperazine-1-carboxamide at Selected GPCRs
| Target | Assay Type | Functional Mode | EC50/IC50 (µM) |
| Dopamine D2 | Calcium Mobilization | Antagonist | 7.5 |
| CCR2 | Calcium Mobilization | Antagonist | 0.25 |
Table 3: Kinase Inhibition Profile of N-Propylpiperazine-1-carboxamide
| Kinase | N-Propylpiperazine-1-carboxamide IC50 (µM) | Positive Control IC50 (µM) |
| CDK2/cyclin A | > 20 | 0.05 (Staurosporine) |
| PKA | > 20 | 0.01 (Staurosporine) |
| ROCK1 | 9.8 | 0.005 (Y-27632) |
| SRC | > 20 | 0.008 (Dasatinib) |
Interpretation of Results:
The data presented in the tables suggest that N-Propylpiperazine-1-carboxamide is a potent CCR2 antagonist with some off-target activity at the dopamine D2 receptor and the ROCK1 kinase. The micromolar affinity for the hERG channel should be noted and warrants further investigation for potential cardiotoxicity. The lack of activity at the other tested GPCRs and kinases at concentrations up to 10-20 µM suggests a degree of selectivity.
Visualization of Key Processes
Diagrams can aid in understanding complex experimental workflows and signaling pathways.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified Gq-coupled GPCR signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the initial cross-reactivity validation of N-Propylpiperazine-1-carboxamide. The presented data indicate that while the compound is a potent CCR2 antagonist, it exhibits some off-target activities that require further characterization.
Future studies should focus on:
-
Expanding the screening panel: Include a broader range of receptors, enzymes, and ion channels to build a more comprehensive selectivity profile.
-
In vivo validation: Assess the functional consequences of the observed off-target activities in relevant animal models.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogues of N-Propylpiperazine-1-carboxamide to identify structural modifications that enhance potency and selectivity.
By following a systematic and rigorous approach to cross-reactivity validation, researchers can have greater confidence in their experimental findings and make more informed decisions in the drug discovery and development process.
References
-
Latorraca, N. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2269, pp. 165-185). Humana, New York, NY. [Link]
-
Bio-protocol. (2021). Radioligand Binding Experiments. Bio-protocol, 11(18), e4163. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 131-144. [Link]
-
R. Ken Coit College of Pharmacy. ACDD - Our Process. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Jubilant Biosys. GPCRs & Ion Channels. [Link]
-
GenScript. GPCR Functional Cell-based Assays. [Link]
-
Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5451. [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]
-
Creative Biolabs. Counter-Screen Service. [Link]
-
Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
-
Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
-
Acker, M. G., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-21. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Clapham, D. E. (2007). TRP channels as cellular sensors. Nature, 445(7127), 543-549. [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Stevenson, L. F., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(4), 728-732. [Link]
-
Boster Bio. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Norman, M. H., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(12), 3895-3899. [Link]
-
Majer, P., & Randakova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. [Link]
-
Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
-
PubChem. N-phenylpiperazine-1-carboxamide. [Link]
-
ResearchGate. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. [Link]
-
Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2561-2564. [Link]
- Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
-
Thevelein, J. M., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721. [Link]
-
Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]
-
Lichtman, A. H., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[11][14][15] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia and Analgesia, 108(1), 316-329. [Link]
-
ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ACS Publications. N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists. [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
-
Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Journal of Medicinal Chemistry, 51(16), 5042-5045. [Link]
-
Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 9. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. genscript.jp [genscript.jp]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 20. bmglabtech.com [bmglabtech.com]
Comparative Receptor Binding Kinetics of the N-Propylpiperazine-1-carboxamide Scaffold: A Structural Pharmacology Guide
The N-propylpiperazine-1-carboxamide scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Depending on the target class, this core structure exhibits drastically different thermodynamic and kinetic behaviors. As drug development increasingly shifts focus from static affinity ( Kd ) to dynamic residence time ( τ ), understanding how a single scaffold interacts across different target classes is critical for lead optimization.
This guide provides an objective, data-driven comparison of the receptor binding kinetics of the N-propylpiperazine-1-carboxamide scaffold across two distinct target classes: Epigenetic Reader Domains (PHIP2, MLLT1) and G-Protein Coupled Receptors (GPCRs) (CCR2, CB1).
Epigenetic Reader Domains: The Fast-Kinetic Regime
In epigenetic readers, the N-propylpiperazine-1-carboxamide scaffold functions as an acetyl-lysine mimetic. Recent high-throughput crystallographic screening of the second bromodomain of the Pleckstrin homology domain-interacting protein (PHIP2) (PDB: 7FUU) demonstrates that the carboxamide moiety forms critical hydrogen bonds with the backbone oxygen of Pro1340 and the side chain of Ser1392[1]. Similarly, in the MLLT1 YEATS domain, the piperazine-urea core mimics acetyl-lysine by engaging Tyr78[2].
The Causality of Fast Kinetics: Epigenetic reader pockets are notoriously shallow and highly solvent-exposed. When the scaffold binds, the N-propyl group projects outward into the solvent channel (the ZA-loop region) rather than burying into a hydrophobic core.
-
Association ( kon ): The lack of a severe desolvation penalty allows for a nearly diffusion-limited association rate.
-
Dissociation ( koff ): Because the binding is primarily enthalpy-driven via surface-level hydrogen bonding without the stabilization of deep hydrophobic burial, the complex dissociates rapidly. This results in a highly transient residence time ( τ<10 seconds), characteristic of fragment-like epigenetic inhibitors.
G-Protein Coupled Receptors: The Slow-Kinetic Regime
When applied to GPCRs, the exact same structural core behaves as a rigid, lipophilic anchor. In Chemokine Receptor 2 (CCR2) antagonists, the scaffold binds the deep allosteric/orthosteric transmembrane pocket[3]. In Cannabinoid Receptor 1 (CB1) inverse agonists, replacing traditional aminopiperidines with a functionalized piperazine-1-carboxamide restricts central nervous system penetration while maintaining high peripheral affinity[4].
The Causality of Slow Kinetics: GPCR binding pockets are deeply buried within the hydrophobic transmembrane helices.
-
Hydrophobic Collapse: The N-propyl group must displace ordered water molecules to enter the deep sub-pocket. Once buried, the hydrophobic collapse around the alkyl chain creates a massive thermodynamic barrier to dissociation (a "kinetic trap").
-
Conformational Selection: GPCRs undergo induced-fit conformational changes (e.g., shifting from an active R state to an inactive R∗ state for CB1 inverse agonists)[4]. This two-step binding mechanism drastically slows down the koff rate, extending the residence time to several minutes or even hours.
Kinetic state transitions comparing the single-step equilibrium of epigenetic readers vs. GPCRs.
Experimental Methodologies for Kinetic Profiling
To accurately capture these divergent kinetic profiles, the experimental workflow must be tailored to the target's expected residence time.
Protocol 1: Surface Plasmon Resonance (SPR) for Fast-Kinetic Epigenetic Targets
For targets like PHIP(2) and MLLT1, the transient nature of the binding requires high temporal resolution.
-
Surface Preparation: Immobilize the biotinylated epigenetic domain onto a Streptavidin (SA) sensor chip.
-
Causality: Biotin-SA capture ensures uniform, oriented ligand presentation, preventing the heterogeneous binding kinetics and steric hindrance often seen with random amine coupling.
-
-
Analyte Injection: Inject the N-propylpiperazine-1-carboxamide analyte at high flow rates (e.g., 50-100 µL/min).
-
Causality: High flow rates minimize mass transport limitations, which is critical for accurately capturing the fast kon of low-affinity molecules.
-
-
Self-Validating System (Solvent Correction): Because the scaffold is dissolved in DMSO, bulk refractive index mismatches will occur. The protocol validates itself by running an 8-point DMSO calibration curve and subtracting the signal from an unmodified reference flow cell. If the reference-subtracted sensorgram does not return to baseline immediately after injection, the system flags a potential aggregation or non-specific binding artifact.
Protocol 2: Radioligand Binding Kinetics for GPCRs
For CCR2 and CB1, the slow koff rates exceed the baseline stability of most SPR chips, necessitating radioligand assays.
-
Membrane Preparation: Isolate CHO cell membranes overexpressing the target GPCR.
-
Causality: GPCRs require a native lipid bilayer environment to maintain their functional conformational states; purified proteins in detergent micelles often lose the slow-kinetic behavior associated with the transmembrane trap.
-
-
Association Phase: Incubate membranes with a fixed concentration of [3H] -labeled ligand to establish the observed association rate ( kobs ).
-
Self-Validating System (Infinite Sink Dissociation): To measure true koff , initiate dissociation by adding a 1000-fold molar excess of unlabeled N-propylpiperazine-1-carboxamide.
-
Causality: This "infinite sink" prevents the radioligand from rebinding to the receptor after dissociation. If the decay curve deviates from a single-exponential decay, the system self-diagnoses either ligand depletion or the presence of multiple allosteric binding states.
-
Decision tree for selecting kinetic profiling methodologies based on target class and off-rate.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of the N-propylpiperazine-1-carboxamide scaffold (and its close functionalized derivatives) across the discussed target classes. The data highlights how the exact same functional group transitions from a micromolar, fast-kinetic fragment to a nanomolar, high-residence-time anchor based purely on pocket topology.
| Target Class | Specific Target | Ligand Affinity ( Kd / Ki ) | Association Rate ( kon ) | Dissociation Rate ( koff ) | Residence Time ( τ ) |
| Epigenetic Reader | PHIP(2) Bromodomain | 10 - 50 µM | > 105 M−1s−1 | > 0.1 s−1 | < 10 seconds |
| Epigenetic Reader | MLLT1 YEATS Domain | 1 - 5 µM | > 105 M−1s−1 | > 0.05 s−1 | < 20 seconds |
| GPCR | CCR2 | 1 - 10 nM | ~ 106 M−1s−1 | < 0.001 s−1 | > 15 minutes |
| GPCR | CB1 Receptor | 2 - 15 nM | ~ 105 M−1s−1 | < 0.0005 s−1 | > 30 minutes |
References
-
Grosjean, H., et al. (2025). "Structure-activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures." Chemical Science.[5] URL:[Link]
-
Ni, X., et al. (2019). "Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1." ACS Medicinal Chemistry Letters.[2] URL:[Link]
-
Cumming, J. G., et al. (2012). "The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity." Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link]
-
Amato, G. S., et al. (2018). "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." Bioorganic & Medicinal Chemistry.[4] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
N-Propylpiperazine-1-carboxamide proper disposal procedures
As a Senior Application Scientist, I frequently oversee the integration of specialized building blocks like N-Propylpiperazine-1-carboxamide (CAS: 343271-91-0) into advanced active pharmaceutical ingredient (API) synthesis. This compound is particularly critical in the development of highly selective VEGFR3 inhibitors for metastatic breast cancer and various CNS therapeutics[1].
While its utility in cross-coupling and amidation reactions is well-documented, its end-of-life management requires rigorous operational planning. Because it is a nitrogen-rich heterocyclic compound, improper disposal poses significant environmental and regulatory risks[2]. This guide establishes a self-validating protocol for the containment, neutralization, and disposal of this piperazine derivative, ensuring compliance with EPA standards and safeguarding your laboratory personnel.
Part 1: Physicochemical Profile and Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. N-Propylpiperazine-1-carboxamide contains a basic secondary/tertiary amine structure within the piperazine ring, paired with a carboxamide group. These structural features directly dictate our handling and destruction methodologies.
Table 1: Hazard Profile and Operational Impact
| Parameter | Value / Classification | Causality / Operational Impact |
| CAS Number | 343271-91-0 | Unique identifier required for accurate EPA hazardous waste manifesting and tracking[2]. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; mandates handling and transfer operations under HEPA-filtered local exhaust ventilation[2]. |
| GHS Hazards | H315, H319, H335 | Acts as a skin/eye and respiratory irritant; necessitates the use of nitrile gloves, splash goggles, and respiratory protection[3]. |
| Chemical Structure | Nitrogen-rich Heterocycle | Combustion of the piperazine core yields toxic nitrogen oxides (NOx); strictly mandates disposal via incinerators equipped with flue gas scrubbers[4]. |
| Storage Profile | 15–25°C, Light-protected | Prevents degradation; requires an inert atmosphere for long-term stability to avoid ambient oxidation[2]. |
Part 2: Operational Waste Management Protocols
Every procedure in your laboratory should be a self-validating system —meaning the protocol includes built-in diagnostic checks to ensure the step was executed successfully before moving to the next.
Protocol A: Waste Segregation & Containment
Causality: Amine-containing organics can react exothermically with strong oxidizing agents or acids. Therefore, waste streams containing N-Propylpiperazine-1-carboxamide must be strictly segregated to prevent thermal events.
-
Stream Identification: Isolate N-Propylpiperazine-1-carboxamide waste (both solid and solvent-dissolved) from strong oxidizers and concentrated acids.
-
Self-Validation Check: Test the primary waste carboy with a thermocouple during the first addition; the ambient temperature of the solution must remain stable (ΔT < 2°C) for 15 minutes post-addition.
-
-
Solvent Compatibility: Ensure the waste solvent mixture is compatible with high-density polyethylene (HDPE) containers.
-
Self-Validation Check: Perform a visual inspection of the container's structural integrity and verify the closure seal by inverting the sealed container for 10 seconds to check for micro-leaks.
-
-
Regulatory Labeling: Label the container with the exact mass/volume and GHS hazard codes (H315, H319, H335) in accordance with US EPA guidelines under 40 CFR 261.3[3].
-
Self-Validation Check: Scan the generated waste manifest barcode to ensure it cross-references correctly with your facility's central chemical inventory system.
-
Protocol B: Controlled Incineration Preparation
Causality: Direct environmental release of piperazine derivatives can lead to aquatic toxicity. The EPA mandates destruction via controlled incineration. Because of the high nitrogen mass fraction, standard incineration will produce hazardous NOx gases. Thus, the facility must utilize flue gas scrubbing[4].
-
Vendor Verification: Contract a licensed chemical destruction plant capable of handling nitrogen-rich heterocyclic compounds.
-
Self-Validation Check: Request and review the vendor's EPA compliance certificate specifically validating their NOx flue gas scrubbing capabilities before authorizing the transfer.
-
-
Packaging for Transport: Place the primary HDPE containers into secondary containment vessels (e.g., UN-rated steel drums) packed with inert, non-combustible absorbent material (e.g., vermiculite).
-
Self-Validation Check: Drop-test a mock secondary container from 1 meter to validate that the internal absorbent prevents shifting or rupture of the primary vessel.
-
-
Manifest Execution: Complete the hazardous waste manifest.
-
Self-Validation Check: Require dual-signature sign-off from the Environmental Health and Safety (EHS) officer and the laboratory manager prior to dispatch.
-
Protocol C: Emergency Spill Response
Causality: Dust formation increases inhalation risks (H335). Sweeping dry powder exacerbates aerosolization and must be avoided[3].
-
Containment: Evacuate personnel and eliminate all ignition sources. Wear appropriate PPE (impermeable gloves, safety goggles, and a P100 respirator).
-
Self-Validation Check: Perform a positive/negative pressure seal check on the respirator before entering the spill zone.
-
-
Mechanical Collection: Use a HEPA-filtered vacuum or carefully absorb the material with an inert, damp absorbent pad. Place into a suitable disposal container[3].
-
Self-Validation Check: Pass a particulate counter over the spill area; ambient air quality must return to baseline (< 0.5 mg/m³ particulate matter) before removing respiratory protection.
-
-
Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 1% citric acid) to neutralize residual basic amines, followed by a water rinse.
-
Self-Validation Check: Swab the surface and test with a pH indicator strip; the surface is deemed fully decontaminated only when the pH reads strictly between 6.5 and 7.5.
-
Part 3: Disposal Routing Workflow
The following diagram maps the logical decision tree for routing N-Propylpiperazine-1-carboxamide waste streams to ensure regulatory compliance and environmental safety.
Waste routing and disposal decision tree for N-Propylpiperazine-1-carboxamide.
References
-
1-Piperazinecarboxamide,n-Propyl-(9Ci) CAS NO 343271-91-0 Source: ChemicalCell URL:[Link]
-
Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
